Cobalt;cobalt(2+);oxygen(2-);trihydroxide
Description
Overview of Cobalt(II) Hydroxide (B78521) Polymorphism in Advanced Materials Science
The existence of cobalt(II) hydroxide in different polymorphic forms, principally the α- and β-phases, is a cornerstone of its study in materials science. acs.orgnih.govacs.org These forms are not merely structural variants but possess different interlayer spacing, stability, and electrochemical properties, making their selective synthesis a key research goal. acs.orgnih.govacs.orgrsc.org The ability to control the phase and morphology, such as synthesizing nanosheets or nanoflowers, is crucial for optimizing its function in applications like supercapacitors and electrocatalysis. cambridge.orgresearchgate.netresearchgate.net
The alpha form of cobalt(II) hydroxide (α-Co(OH)₂) is a metastable phase often appearing as a blue or blue-green precipitate. acs.orgnih.govwikipedia.org It does not possess a simple polymorphic structure but is a more complex, hydrotalcite-like compound. wikipedia.org Its structure consists of positively charged cobalt hydroxide layers, with other anions (like chloride, nitrate (B79036), or carbonate) and water molecules intercalated between these layers to balance the charge. rsc.orgwikipedia.org This intercalation results in a significantly larger interlayer gallery spacing of approximately 7 to 7.5 Å. acs.orgnih.govacs.orgresearchgate.net
Structurally, α-Co(OH)₂ is complex and can be difficult to characterize precisely due to interlayer disorder. nih.gov Advanced analysis has revealed that it contains both octahedrally and tetrahedrally coordinated cobalt ions within its layers, with local clustering of these different polyhedra. rsc.orgnih.gov This unique arrangement gives α-Co(OH)₂ a larger surface area and good electrical conductivity, which are highly beneficial for electrochemical applications. cambridge.org
The research significance of α-Co(OH)₂ is substantial, particularly in energy science. It is investigated as a high-performance electrode material for supercapacitors due to its layered structure that facilitates ion intercalation. cambridge.orgresearchgate.netresearchgate.net Furthermore, its amorphous and defect-rich nanostructures have been shown to be highly efficient electrocatalysts for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production. cambridge.orgrsc.org
The beta form of cobalt(II) hydroxide (β-Co(OH)₂) is the more thermodynamically stable phase, presenting as a rose-red or pink powder. acs.orgnih.govwikipedia.org Unlike the alpha phase, β-Co(OH)₂ has a well-defined crystal structure, specifically the brucite (Mg(OH)₂) type, which belongs to a layered hexagonal system. acs.orgwikipedia.orgresearchgate.net In this structure, each cobalt(II) ion is octahedrally coordinated to six hydroxide ligands. wikipedia.org These layers are held together by van der Waals forces, resulting in a more compact structure with a smaller interlayer spacing of about 4.6 Å. acs.orgresearchgate.net
β-Co(OH)₂ is typically synthesized as hexagonal microplates or other well-defined crystalline shapes. researchgate.netresearchgate.net Its ordered and stoichiometric nature makes it a reliable standard for comparative studies against the more disordered α-phase. researchgate.net
The research significance of β-Co(OH)₂ lies in its stability and its role as a fundamental material in cobalt chemistry. It serves as a precursor for the synthesis of other important cobalt compounds, such as cobalt(II) oxide (CoO) and the spinel Co₃O₄, through controlled thermal decomposition. acs.org While generally considered less active than the α-phase for certain catalytic reactions due to its smaller surface area, it is a crucial component in understanding structure-activity relationships. rsc.org For instance, when transformed into β-CoOOH, it has shown high selectivity for the chloride oxidation reaction (COR), demonstrating that different polymorphs can be tailored for distinct catalytic processes. rsc.orgresearchgate.net
Interactive Table: Comparison of α-Co(OH)₂ and β-Co(OH)₂
| Feature | α-Co(OH)₂ | β-Co(OH)₂ |
| Appearance | Blue-green solid acs.orgnih.gov | Rose-red/pink powder acs.orgwikipedia.org |
| Crystal Structure | Hydrotalcite-like, layered rsc.orgwikipedia.org | Brucite-type, layered hexagonal acs.orgwikipedia.org |
| Interlayer Spacing | ~7.0 - 7.5 Å acs.orgnih.govresearchgate.net | ~4.6 Å acs.orgresearchgate.net |
| Stability | Metastable, converts to β-form acs.orgwikipedia.org | Thermodynamically stable acs.orgnih.gov |
| Composition | Non-stoichiometric, contains intercalated anions and water rsc.orgwikipedia.org | Stoichiometric Co(OH)₂ wikipedia.orgresearchgate.net |
| Cobalt Coordination | Mix of octahedral and tetrahedral rsc.orgnih.gov | Purely octahedral wikipedia.org |
| Primary Research Focus | Supercapacitors, Oxygen Evolution Reaction (OER) catalysis cambridge.orgresearchgate.netresearchgate.net | Precursor for Co₃O₄, fundamental studies, Chloride Oxidation Reaction (COR) acs.orgrsc.org |
Historical Context and Evolution of Research on Co(OH)₂ in Scientific Disciplines
The scientific investigation of cobalt(II) hydroxide has evolved significantly over time. Initially, its study was part of classical inorganic chemistry, focusing on its synthesis, basic properties, and traditional applications, such as its use as a drying agent for paints, varnishes, and inks, and in the preparation of other cobalt compounds. wikipedia.org Early research established the existence of the pink (β) and blue (α) forms, though the true nature of the α-phase as a hydrotalcite-like structure rather than a true polymorph was clarified later. wikipedia.org
With the advent of advanced materials science and nanotechnology, the focus of Co(OH)₂ research shifted dramatically. Scientists began to explore the unique properties arising from its layered structure at the nanoscale. This led to the development of synthesis methods to create controlled morphologies like nanodiscs, nanosheets, and nanoflowers, aiming to maximize surface area and active sites for specific functions. cambridge.orgacs.org
In recent decades, research has been heavily driven by the global need for advanced energy solutions. Cobalt(II) hydroxide emerged as a promising candidate for battery electrodes and as a highly efficient, non-precious metal catalyst for the oxygen evolution reaction (OER), a key bottleneck in producing green hydrogen through water splitting. cambridge.orgnih.gov This modern era of research utilizes sophisticated characterization techniques to understand the intricate relationship between the material's crystal structure, electronic properties, and its performance in energy storage and conversion systems. rsc.orgacs.org
Current Research Frontiers and Unaddressed Challenges in Co(OH)₂ Science
Current research on cobalt(II) hydroxide is vibrant and focused on addressing key energy and environmental challenges. A major frontier is the precise, phase-pure synthesis of its polymorphs. acs.orgnih.gov Researchers are developing methods to selectively produce either the α- or β-phase and are investigating the transformation mechanisms between them to harness the unique properties of each. acs.orgrsc.orgresearchgate.net The design of complex, three-dimensional hollow nanostructures, such as nanoflowers, is being pursued to create highly active and durable catalysts. cambridge.org
Another significant research direction is the enhancement of catalytic activity by creating amorphous structures or intentionally introducing defects. cambridge.org The synergy between cobalt hydroxide and other materials, such as incorporating iron into the structure to create CoFe-based (oxy)hydroxides, has been shown to dramatically boost OER activity by over 100-fold. acs.org The application space is also expanding beyond OER to include photocatalytic hydrogen evolution and other fine chemical syntheses. nih.gov
Despite significant progress, several challenges remain.
Controlled Synthesis: Achieving reproducible, large-scale synthesis of a specific, pure Co(OH)₂ phase remains difficult because the metastable α-form tends to convert to the more stable β-form. acs.orgnih.govacs.org
Structural Characterization: The disordered and complex nature of α-Co(OH)₂ makes its precise atomic structure difficult to resolve with traditional crystallographic methods, hindering a full understanding of its properties. nih.gov Furthermore, the material's sensitivity to electron beams can complicate analysis with transmission electron microscopy. researchgate.net
Stability: While highly active, particularly in its α-phase, the long-term stability of Co(OH)₂-based catalysts in harsh alkaline electrochemical environments is a critical issue that needs to be improved for practical applications. cambridge.org
Mechanism Understanding: The exact role of different crystal phases, defects, and intercalated ions in catalytic reactions is still a subject of intense investigation, requiring advanced in-situ techniques to probe the catalyst under working conditions. rsc.orgresearchgate.net
Addressing these challenges is key to unlocking the full potential of cobalt(II) hydroxide in next-generation energy and environmental technologies.
Structure
2D Structure
Properties
Molecular Formula |
Co3H3O4- |
|---|---|
Molecular Weight |
243.821 g/mol |
IUPAC Name |
cobalt;cobalt(2+);oxygen(2-);trihydroxide |
InChI |
InChI=1S/3Co.3H2O.O/h;;;3*1H2;/q;2*+2;;;;-2/p-3 |
InChI Key |
JDKZTQSXWGSUIS-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[OH-].[OH-].[O-2].[Co].[Co+2].[Co+2] |
Origin of Product |
United States |
Crystalline Structures and Polymorphic Transformations of Cobalt Ii Hydroxide
Crystallographic Characterization of Co(OH)₂ Phases
The crystallographic nature of Co(OH)₂ is defined by its layered structures, which are crucial to its chemical and physical properties.
Cobalt(II) hydroxide (B78521) crystallizes into two main polymorphic forms: the reddish-pink β-Co(OH)₂ and the blue-green α-Co(OH)₂. nih.gov
The β-Co(OH)₂ phase adopts a brucite-like (Mg(OH)₂) crystal structure. researchgate.net This structure consists of hexagonally close-packed layers of hydroxide ions with Co²⁺ ions occupying all the octahedral sites between alternating hydroxide layers. This arrangement results in a well-defined, thermodynamically stable configuration. nih.govresearchgate.net The cobalt sites in β-Co(OH)₂ are exclusively octahedral. dongguk.edu
The α-Co(OH)₂ phase is isostructural with hydrotalcite-like compounds, which are a class of layered double hydroxides. rsc.orgresearchgate.net It is considered a metastable phase and is prone to transform into the more stable β-form. researchgate.net Its structure is also layered but is more complex than the β-phase. It contains intercalated anions (like Cl⁻, NO₃⁻) and water molecules between the cobalt hydroxide layers. dongguk.edursc.org This intercalation leads to a structure that can be described as [Co(OH)₂₋ₓ(Aⁿ⁻)ₓ]·nH₂O, where Aⁿ⁻ represents the intercalated anion. Unlike the pure octahedral coordination in the beta form, α-Co(OH)₂ consists of both octahedral and tetrahedral cobalt sites. dongguk.edursc.org
The distance between the layers in Co(OH)₂, known as the interlayer spacing or gallery height, is a critical parameter that significantly influences its functionality, particularly in applications like electrochemical energy storage. rsc.org
The α-Co(OH)₂ phase possesses a significantly larger interlayer spacing compared to the β-phase. This is a direct consequence of the presence of intercalated anions and water molecules, which expand the structure. dongguk.edu In contrast, the β-Co(OH)₂ phase has a more compact structure with a smaller interlayer distance. rsc.org The larger interlayer spacing in the α-phase provides more convenient channels for the intercalation and de-intercalation of guest ions, a key process in battery and supercapacitor electrodes. rsc.orgnih.govacs.org
However, the functionality is not solely dependent on the spacing. The nature of the intercalated species in α-Co(OH)₂ also plays a role. For instance, the presence of precursor Cl⁻ anions can sometimes hinder the insertion of hydroxide ions into the interlayers. dongguk.edu Conversely, modifying the α-phase to release some of these interlayer anions can decrease the initial spacing but ultimately provide a more convenient channel for cation intercalation during electrochemical processes. rsc.org
Table 1: Comparison of Crystallographic Properties of Co(OH)₂ Polymorphs
| Property | α-Co(OH)₂ | β-Co(OH)₂ | Source(s) |
|---|---|---|---|
| Crystal System | Hexagonal (Hydrotalcite-like) | Hexagonal (Brucite-like) | researchgate.netrsc.org |
| Common Color | Blue-Green | Reddish-Pink | nih.govresearchgate.netrsc.org |
| Stability | Metastable | Thermodynamically Stable | nih.govresearchgate.net |
| Co Site Coordination | Octahedral and Tetrahedral | Octahedral | dongguk.edursc.org |
| Interlayer Spacing | ~7.0 - 8.24 Å (0.78 nm) | ~4.0 - 4.63 Å (0.31 nm) | nih.govdongguk.edursc.org |
| Interlayer Composition | Contains intercalated anions and water molecules | Primarily hydroxide layers | dongguk.edursc.org |
Phase Stability and Transition Dynamics in Co(OH)₂ Systems
The relationship between the α and β phases is dynamic, with the metastable α-form often serving as a precursor to the β-form or other cobalt compounds through various transformation pathways.
The transformation of the thermodynamically metastable α-Co(OH)₂ to the stable β-Co(OH)₂ is a frequently observed phenomenon that can occur during synthesis or upon contact with a strong alkali solution. researchgate.net The conversion is not merely a physical process but a structural rearrangement.
Research utilizing a reaction-diffusion framework has shed light on this polymorphic transition. The mechanism involves the de-intercalation of the anions and water molecules residing in the interlayer galleries of the α-phase. researchgate.net The kinetics of this conversion are influenced by several factors. The nature of the specific anions intercalated within the α-Co(OH)₂ layers and the concentration of the surrounding matrix can significantly alter the rate of transition by increasing the stability of the initial α-phase. researchgate.net For instance, a single-layer β-Co(OH)₂ nanosheet has been successfully prepared through a phase transition of layered α-Co(OH)₂ nanocones in a mild wet chemical process. acs.org
Cobalt(II) hydroxide serves as a key precursor to various cobalt oxides and oxyhydroxides through oxidation processes. These transformations are highly dependent on the reaction conditions, such as temperature, oxidizing agent, and pH (often dictated by the OH⁻:Co²⁺ ratio). rsc.orgrsc.org
Oxidation to Cobalt Oxyhydroxide (CoOOH): The oxidation of Co(OH)₂ in alkaline media frequently leads to the formation of cobalt oxyhydroxide (CoOOH). rsc.org The specific polymorph of CoOOH formed is dependent on the starting Co(OH)₂ phase.
Electrochemical or chemical oxidation of β-Co(OH)₂ typically yields β-CoOOH . rsc.org
Oxidation of α-Co(OH)₂ can result in the formation of γ-CoOOH . rsc.org
The mechanism of oxidation to CoOOH can involve a two-step process, beginning with a dissolution step followed by a solid-state reaction. rsc.org In some systems, particularly with high OH⁻:Co²⁺ ratios (e.g., 2.0:1 to 50.0:1), a rapid conversion from α-Co(OH)₂ to β-Co(OH)₂ occurs, which is then oxidized to form CoOOH crystals. rsc.org During electrochemical cycling, the surface of Co(OH)₂ can be converted to CoOOH, which is often considered the real active phase in catalytic reactions like the oxygen evolution reaction (OER). researchgate.netmdpi.com
Oxidation to Cobalt Oxides (Co₃O₄, CoO): Further transformation, often involving thermal treatment (calcination) or specific chemical conditions, can convert Co(OH)₂ into cobalt oxides.
Co₃O₄ (Cobalt(II,III) oxide): The spinel oxide Co₃O₄ is a common product. researchgate.net It can be formed by the thermal treatment of Co(OH)₂ in air. acs.org The transformation can also occur in solution under specific conditions. For example, at lower OH⁻:Co²⁺ ratios (e.g., 1.0:1 to 1.8:1), α-Co(OH)₂ can first be oxidized to a hydrotalcite-like intermediate, which then transforms into Co₃O₄ crystals. rsc.org
CoO (Cobalt(II) oxide): While CoO is a stable oxide, its formation directly from Co(OH)₂ oxidation pathways in solution is less commonly detailed than Co₃O₄ or CoOOH. researchgate.net The transition between CoO and Co₃O₄ is often reversible depending on the oxidation or reduction conditions. researchgate.net For instance, CoO can be oxidized to Co₃O₄ by annealing in air at temperatures above 240 °C. researchgate.net
Table 2: Summary of Co(OH)₂ Transformation Pathways
| Starting Material | Conditions | Intermediate(s) | Final Product(s) | Source(s) |
|---|---|---|---|---|
| α-Co(OH)₂ | Mild wet chemical process | - | Single-layer β-Co(OH)₂ | acs.org |
| α-Co(OH)₂ | High OH⁻:Co²⁺ ratio (2.0:1 - 50.0:1), 50-90 °C | β-Co(OH)₂ | CoOOH | rsc.org |
| α-Co(OH)₂ | Low OH⁻:Co²⁺ ratio (1.0:1 - 1.8:1), 50-90 °C | Co(II)₁₋ₓCo(III)ₓ(OH)₂ₓ·nH₂O | Co₃O₄ | rsc.org |
| β-Co(OH)₂ | Electrochemical/Chemical Oxidation | - | β-CoOOH | rsc.org |
| α-Co(OH)₂ | Electrochemical/Chemical Oxidation | - | γ-CoOOH | rsc.org |
| Co(OH)₂ | Thermal treatment (calcination) in air | - | Co₃O₄ | researchgate.netacs.org |
Advanced Synthesis Methodologies for Tailored Cobalt Ii Hydroxide Architectures
Electrochemical Deposition and Growth Control
Electrochemical deposition is a versatile technique for synthesizing cobalt(II) hydroxide (B78521) thin films and nanostructures directly onto conductive substrates. This bottom-up approach allows for precise control over the growth process by manipulating electrochemical parameters.
Potentiodynamic and Potentiostatic Modes for Film Formation
Two primary modes of electrochemical deposition are employed for the formation of cobalt(II) hydroxide films: potentiodynamic and potentiostatic.
In the potentiodynamic mode , the potential of the working electrode is swept within a defined range. This method allows for the formation of nanostructured films, such as nanoflakes, which can provide a large surface area. For instance, potentiodynamically deposited Co(OH)₂ on a stainless steel substrate from a 0.1M cobalt nitrate (B79036) solution has been shown to produce a hexagonal crystal structure with a nanoflake-like morphology.
The potentiostatic mode , on the other hand, involves applying a constant potential to the working electrode. This technique is effective for achieving uniform film growth and controlling the microstructure. For example, potentiostatic deposition from a cobalt nitrate electrolyte has been used to synthesize α-Co(OH)₂ sheets with a nano-sized microstructure. The choice between these modes significantly impacts the resulting film's microstructure and, consequently, its performance in applications like supercapacitors.
| Deposition Mode | Key Feature | Resulting Morphology | Reference |
| Potentiodynamic | Sweeping potential | Nanoflakes, porous structures | acs.org |
| Potentiostatic | Constant potential | Uniform films, nanosheets | cityu.edu.hk |
Influence of Synthesis Temperature on Morphology and Phase Composition
The synthesis temperature during electrochemical deposition plays a crucial role in determining the morphology and phase composition of the resulting cobalt(II) hydroxide. Studies have shown that varying the temperature of the electrolytic bath can lead to significant changes in the deposited material.
An investigation into the effect of deposition temperature (25, 60, and 95 °C) on Co(OH)₂ electrodeposited on stainless steel plates revealed that temperature influences the size and shape of the resulting structures. At lower temperatures, more massive clusters of Co(OH)₂ tend to form. As the temperature increases, changes in the mobility of Co²⁺ ions and thermodynamic energy lead to alterations in the transport rate of ions to the electrode surface, affecting the nucleation and growth of the film. Specifically, an increase in temperature can lead to higher crystallinity. The study found that at temperatures below 95 °C, a mixed composition of α-Co(OH)₂ and β-Co(OH)₂ phases is formed, with the α-phase being predominant.
| Synthesis Temperature (°C) | Observed Morphological and Phase Changes |
| 25 | Formation of more massive clusters |
| 60 | Optimal deposition conditions for certain electrochemical performances |
| 95 | Increased crystallinity, formation of a mixed-phase compound (α- and β-Co(OH)₂) |
Template-Assisted Electrochemical Approaches for Controlled Structures
Template-assisted electrochemical deposition offers a powerful strategy for fabricating highly ordered and controlled cobalt-based nanostructures. This method utilizes a pre-existing template with a defined structure to guide the growth of the desired material.
One common hard template is anodic aluminum oxide (AAO) , which features a regular arrangement of nanopores. By electrodepositing cobalt into these pores, well-aligned nanowires and nanocones can be fabricated. The dimensions and arrangement of the resulting nanostructures are dictated by the pore geometry of the AAO template. This technique allows for precise control over the diameter, length, and density of the cobalt-based nanowires. nih.goviau.irsid.ir
Soft templates , such as liquid/liquid interfaces, provide a more dynamic environment for controlling morphology. The interface between two immiscible liquids, like n-butanol and water, can be used to synthesize α-cobalt hydroxide with varying morphologies. By adjusting the solvent ratio and stirring rate, the morphology can be tuned from irregular nanoflakes to flower-like structures. acs.orgacs.org This approach demonstrates how the interfacial energy and reactant concentration at the boundary can be manipulated to direct the self-assembly of nanostructures. Another soft template approach involves the use of lyotropic liquid crystals, which can direct the formation of mesoporous Co(OH)₂ films with highly ordered nanoarchitectures. researchgate.net
Hydrothermal and Solvothermal Synthesis Routes
Hydrothermal and solvothermal methods are widely used for the synthesis of crystalline cobalt(II) hydroxide with controlled morphologies and sizes. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave.
Controlled Chemical Precipitation for Crystal Growth and Size Control
Controlled chemical precipitation within a hydrothermal or solvothermal environment allows for the precise manipulation of crystal growth and particle size. By carefully adjusting parameters such as precursor concentration, temperature, reaction time, and the type of solvent, a variety of β-Co(OH)₂ morphologies can be achieved.
For instance, in water/ethanol solutions, the volume ratio of the solvents has been shown to influence the final morphology. Hexagonal plate-like structures can be obtained in pure water, while broom-like or straw bundle-like and grass-like morphologies are formed in water-ethanol mixtures. researchgate.net The concentration of precursors like cobalt nitrate and sodium hydroxide also plays a critical role. Varying their concentrations while keeping the ratio constant can lead to the formation of euhedral cobalt spinel nanocrystals of different shapes, including cubes, octahedra, and cuboctahedra, after transformation from the layered Co(OH)₂ precursor. acs.org
| Synthesis Parameter | Effect on Morphology and Crystal Size |
| Solvent Ratio (Water:Ethanol) | 1:0 -> Hexagonal plates; 2:1 -> Broom-like; 1:2 -> Grass-like |
| Precursor Concentration | Can be varied to control the shape of the resulting nanocrystals (e.g., cubic, octahedral) |
| Reaction Time and Temperature | Influences the degree of crystallinity and particle size |
Sol-Gel Processing for Mesoporous α-Co(OH)₂
The sol-gel process is a versatile wet-chemical technique used to synthesize materials with a high surface area and porous structure. For the synthesis of mesoporous α-Co(OH)₂, a simple one-pot sol-gel process using propylene oxide as a gelation agent has been reported. acs.orgnih.govnih.govresearchgate.net
Ultrasound-Assisted Methods for Nanostructure Fabrication
Ultrasound-assisted synthesis, a branch of sonochemistry, has emerged as a powerful and efficient methodology for the fabrication of cobalt(II) hydroxide [Co(OH)₂] nanostructures. This technique utilizes high-intensity ultrasonic waves to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. The collapse of these bubbles generates localized hot spots with transient high temperatures and pressures, leading to enhanced chemical reactivity and accelerated reaction rates. This process facilitates the rapid and controlled precipitation of Co(OH)₂ nanoparticles with unique morphologies and properties.
Research has demonstrated that sonochemical methods can produce nanocrystalline Co(OH)₂ with average grain sizes below 30 nm. researchgate.net The process typically involves dissolving a cobalt salt, such as cobalt acetate tetrahydrate, and a precipitating agent, like sodium hydroxide, in an aqueous medium. The resulting solution is then subjected to ultrasonic irradiation for a specific duration, often at room temperature, to yield the desired nanostructures. researchgate.net The intense energy from cavitation not only drives the chemical reaction but also influences the nucleation and growth of the crystals, often leading to the formation of nearly globular aggregates and preventing severe agglomeration. researchgate.netnus.edu.sg
The morphology of the synthesized Co(OH)₂ can be tailored by adjusting sonochemical parameters such as ultrasonic power, irradiation time, and the concentration of precursors. Studies have reported the successful fabrication of various nano-architectures, including nanoflowers and nanosheets, using this method. mums.ac.ir For instance, the synthesis of α-cobalt hydroxide with a distinct needle-like morphology has been achieved with the aid of ultrasound radiation. rsc.orgscholarena.com The versatility of this approach allows for significant control over the final product's physical characteristics, which are crucial for its performance in various applications.
Characterization techniques such as X-ray diffraction (XRD) are used to confirm the crystal structure of the sonochemically synthesized product, typically revealing the hexagonal (brucite-like) structure for β-Co(OH)₂ or the hydrotalcite-like structure for α-Co(OH)₂. researchgate.netrsc.org Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to analyze the surface morphology and particle size of the fabricated nanostructures. researchgate.net
| Parameter | Effect on Nanostructure | Resulting Morphology | Reference |
|---|---|---|---|
| Ultrasonic Power | Influences particle size and agglomeration. Low power can decrease agglomeration and particle size. | Nanoparticles, Nanocrystals | nus.edu.sg |
| Irradiation Time | Affects the completion of the reaction and crystal growth. | Globular aggregates, Nanoflowers, Nanosheets | researchgate.netmums.ac.ir |
| Precursor Concentration | Governs the nucleation rate and final particle size. | Needle-like structures, Nanoparticles | rsc.orgscholarena.com |
Phase-Selective Synthesis and Polymorph Engineering
Cobalt(II) hydroxide predominantly exists in two polymorphic forms: the metastable alpha-phase (α-Co(OH)₂) and the thermodynamically stable beta-phase (β-Co(OH)₂). nih.govresearchgate.net The α-phase possesses a hydrotalcite-like layered crystal structure where the positively charged cobalt hydroxide layers are intercalated with anions and water molecules, resulting in a larger interlayer spacing (around 7 Å). scholarena.comresearchgate.net In contrast, the β-phase adopts a brucite-like hexagonal crystal structure with a more compact arrangement and smaller interlayer spacing (around 4.6 Å). researchgate.net The ability to selectively synthesize a specific phase is crucial, as the polymorph determines the material's electrochemical and catalytic properties.
Phase-selective synthesis is achieved by carefully controlling the reaction conditions. Key parameters include the choice of cobalt salt precursor, the type and concentration of the precipitating agent, the presence of specific ions, and the reaction temperature.
Synthesis of α-Co(OH)₂: The metastable α-phase is often synthesized at lower temperatures and can be stabilized by the intercalation of anions like chlorides, nitrates, or sulfates. researchgate.netmums.ac.ir For example, the synthesis of α-Co(OH)₂ hexagonal platelets has been achieved via homogeneous precipitation using cobalt(II) chloride (CoCl₂) and hexamethylenetetramine in the presence of sodium chloride (NaCl). researchgate.net The presence of Cl⁻ ions helps to stabilize the hydrotalcite-like structure. Using ammonia (B1221849) as a precipitating agent can also favor the formation of the α-phase. nih.gov
Synthesis of β-Co(OH)₂: The more stable β-phase is typically formed under conditions that promote thermodynamic equilibrium, such as higher temperatures, higher pH, or aging of the α-phase. nih.govresearchgate.net The α-phase can irreversibly transform into the β-phase, particularly in alkaline solutions, through a dissolution-recrystallization mechanism. researchgate.net Direct synthesis of β-Co(OH)₂ can be achieved by reacting a cobalt salt with a strong base like sodium hydroxide and allowing the reaction to proceed at an elevated temperature (e.g., 90 °C) in the absence of stabilizing anions. researchgate.net
Polymorph engineering involves the strategic manipulation of these synthesis parameters to control not only the phase but also the morphology and crystallinity of the Co(OH)₂ product. The source of the hydroxide ion (OH⁻) has been shown to be a critical factor; for instance, using NaOH or NH₄OH as the precursor tends to yield only α-Co(OH)₂, whereas hydrazine (B178648) can lead to the formation of both α- and β-phases simultaneously. researchgate.net
| Factor | Condition for α-Co(OH)₂ | Condition for β-Co(OH)₂ | Reference |
|---|---|---|---|
| Temperature | Lower temperatures (e.g., room temp.) | Higher temperatures (e.g., 90 °C) | researchgate.net |
| Precipitating Agent | Hexamethylenetetramine, Ammonia (NH₃·H₂O) | Strong bases (e.g., Sodium Hydroxide) | researchgate.netnih.gov |
| Intercalating Anions | Presence of Cl⁻, NO₃⁻, SO₄²⁻ | Absence of stabilizing anions | researchgate.netmums.ac.ir |
| Aging | Short reaction times | Longer aging times or aging of α-phase in alkaline solution | nih.gov |
Green Chemistry Approaches in Co(OH)₂ Synthesis
In line with the principles of sustainable technology, green chemistry approaches for the synthesis of Co(OH)₂ are gaining significant attention. These methods aim to reduce or eliminate the use of hazardous reagents, minimize energy consumption, and employ environmentally benign solvents and materials. A prominent strategy in this area is the use of plant extracts and biomolecules as natural reducing and capping/stabilizing agents.
Phytosynthesis utilizes the rich variety of phytochemicals present in plant extracts—such as flavonoids, alkaloids, polyphenols, and terpenoids—to mediate the formation of nanoparticles. scholarena.com These biomolecules can act as both reducing agents for the metal precursor (cobalt salts like cobalt nitrate hexahydrate or cobalt acetate tetrahydrate) and as capping agents that control the growth and prevent agglomeration of the nanoparticles. This bio-reduction process is often carried out in an aqueous medium at moderate temperatures, making it a cost-effective and eco-friendly alternative to conventional chemical methods.
Several studies have successfully demonstrated the green synthesis of cobalt-based nanoparticles, which are often obtained as cobalt hydroxide before being calcined to form cobalt oxides.
Litchi chinensis Extract: The extract from Litchi chinensis has been used to prepare β-Co(OH)₂ nanoparticles through a simple boiling method. The resulting nanoparticles were found to have spherical morphologies and good monodispersity. researchgate.net
Ananas comosus (Pineapple) Peel Extract: The peel extract of Ananas comosus contains secondary metabolites that serve as effective capping and stabilizing agents for the synthesis of cobalt oxide nanoparticles, which are formed via a cobalt hydroxide intermediate. scholarena.com
Croton macrostachyus Leaf Extract: Aqueous leaf extracts of Croton macrostachyus have been used with cobalt nitrate to synthesize cobalt oxide nanoparticles, where the bioactive molecules in the extract stabilize the particles and prevent their aggregation. mums.ac.ir
These green synthesis routes are not only simple and efficient but also offer a high degree of control over the nanoparticle's characteristics. The resulting materials are often evaluated using techniques like XRD, SEM, TEM, and Fourier Transform Infrared (FTIR) spectroscopy to confirm their crystalline nature, morphology, and the role of the plant extract's functional groups in the synthesis. researchgate.netmums.ac.ir The use of biomolecules, such as the amino acid L-cysteine, has also been explored as a green chemistry approach to direct the synthesis of cobalt-based nanostructures. researchgate.net
| Plant Source | Precursor Salt | Resulting Product Phase | Observed Morphology | Reference |
|---|---|---|---|---|
| Litchi chinensis (Litchi) | Cobalt acetate tetrahydrate | β-Co(OH)₂ | Spherical, monodisperse nanoparticles | researchgate.net |
| Ananas comosus (Pineapple) Peel | Cobalt nitrate hexahydrate | Co₃O₄ (via Co(OH)₂ intermediate) | Nanoparticles | scholarena.com |
| Croton macrostachyus Leaf | Cobalt nitrate | Co₃O₄ (via Co(OH)₂ intermediate) | Spherical and irregular nanoparticles | mums.ac.ir |
Advanced Spectroscopic and Microscopic Characterization of Cobalt Ii Hydroxide
Structural Elucidation Techniques
Structural elucidation involves determining the arrangement of atoms within the compound. Techniques in this category probe the crystalline nature, bonding environments, and electronic states of cobalt(II) hydroxide (B78521).
X-ray Diffraction (XRD) and its variant, Powder X-ray Diffraction (PXRD), are indispensable tools for the structural analysis of crystalline materials like cobalt(II) hydroxide. wku.edulibretexts.org These techniques provide detailed information regarding phase composition, crystallinity, and fundamental lattice parameters.
Cobalt(II) hydroxide typically exists in two main polymorphic forms: α-Co(OH)₂ and β-Co(OH)₂. The β-form is the more stable, brucite-like structure, while the α-form is a hydrotalcite-like compound that is generally less stable. inoe.ro PXRD is the primary method used to distinguish between these phases. The diffraction pattern of β-Co(OH)₂ is characterized by sharp peaks corresponding to a hexagonal crystal system with a P-3m1 space group. inoe.roresearchgate.net In contrast, α-Co(OH)₂ exhibits characteristic diffraction peaks at lower 2θ angles, indicative of a larger interlayer spacing. researchgate.netresearchgate.net
The crystallinity of a Co(OH)₂ sample is assessed by the width of the diffraction peaks; broader peaks suggest smaller crystallite sizes or lower crystallinity. lbp.world The average crystallite size can be estimated using the Scherrer equation, which relates the peak broadening (full width at half maximum, FWHM) to the crystallite dimensions. inoe.rolbp.world Studies have reported the successful synthesis of nanocrystalline Co(OH)₂ with average grain sizes below 30 nm. inoe.ro
The precise lattice parameters (a and c for the hexagonal system) are determined by refining the PXRD data. These parameters are crucial for understanding the structural integrity and can be compared to standard values from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, β-Co(OH)₂ has been identified with JCPDS card numbers 45-0031 and 47-1734. inoe.rolbp.world
Table 1: Representative XRD Data for Cobalt(II) Hydroxide Polymorphs
| Polymorph | JCPDS No. | Space Group | Crystal System | Key 2θ Positions (°) and (hkl) Planes |
| α-Co(OH)₂ | 46-0605 | - | - | 9.6 (003), 19.3 (006), 33.4 (012), 59.6 (110) researchgate.net |
| β-Co(OH)₂ | 47-1734 | P-3m1 | Hexagonal | 19.058, 51.328 lbp.world |
| β-Co(OH)₂ | 45-0031 | P-3m1 | Hexagonal | Diffraction peaks readily indexed to pure hexagonal phase. inoe.ro |
Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FT-IR) spectroscopy, provides critical insights into the bonding environments within cobalt(II) hydroxide by probing its characteristic vibrational modes.
FT-IR spectroscopy of Co(OH)₂ reveals several key absorption bands. A prominent band observed around 3631 cm⁻¹ is attributed to the stretching vibration of the non-hydrogen-bonded O-H group within the brucite-like layers of β-Co(OH)₂. researchgate.net Other bands related to Co-O bonds and Co-O-H bending vibrations are typically found in the lower frequency region of the spectrum. For instance, peaks at approximately 467 cm⁻¹ and 656 cm⁻¹ have been assigned to Co-O stretching (γ(Co-O)) and Co-O-H bending (δ(Co-O-H)) modes, respectively. researchgate.net The presence of adsorbed water molecules is often indicated by a broad band around 3405-3437 cm⁻¹ and a peak near 1640 cm⁻¹. researchgate.netresearchgate.net
Raman spectroscopy complements FT-IR by providing information on different vibrational modes. The Raman spectrum of Co(OH)₂ is characterized by a very strong peak corresponding to the A₁g symmetric stretching mode of the O-H group. bohrium.comprinceton.edu Studies under high pressure have shown that the frequency and width of this O-H stretching peak change significantly, which can indicate disorder in the hydrogen positions. bohrium.comcapes.gov.brresearchgate.net Lattice modes, involving the motion of the CoO₆ octahedra, appear at lower frequencies. For example, the O-Me-O (Me=Co) bending mode has been observed at 466 cm⁻¹, while an intense band at 521 cm⁻¹ is assigned to the symmetrical Me-O stretching mode. researchgate.net
Table 2: Key Vibrational Bands for Cobalt(II) Hydroxide
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| FT-IR | ~3631 | Stretching of O-H group in Co(OH)₂ | researchgate.net |
| FT-IR | ~656 | Bending of Co-O-H | researchgate.net |
| FT-IR | ~490 | Stretching of Co-O bond | researchgate.net |
| Raman | ~521 | Symmetrical Me-O stretching mode | researchgate.net |
| Raman | ~466 | O-Me-O bending mode | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical environment, and oxidation states of the elements within the top few nanometers of a material's surface. aip.org For cobalt(II) hydroxide, XPS is crucial for confirming the +2 oxidation state of cobalt and characterizing the nature of the hydroxide ions.
The Co 2p spectrum of Co(OH)₂ is a primary focus. It consists of two main peaks, Co 2p₃/₂ and Co 2p₁/₂, resulting from spin-orbit coupling. For Co(OH)₂, the Co 2p₃/₂ peak typically appears at a binding energy of approximately 781.1-782.78 eV, while the Co 2p₁/₂ peak is found around 797.1-798.06 eV. researchgate.netresearchgate.net A key feature for Co(II) compounds is the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main peaks (e.g., at ~786.2 eV and ~802.5 eV). researchgate.net These satellites arise from multi-electron excitation processes and are a distinct fingerprint of the Co²⁺ state, helping to distinguish it from Co³⁺ or metallic cobalt. researchgate.netxpsfitting.com The energy separation between the Co 2p₃/₂ and Co 2p₁/₂ peaks is approximately 15.6-16.0 eV. researchgate.netresearchgate.net
The O 1s spectrum provides information about the oxygen-containing species. In pure Co(OH)₂, the O 1s spectrum can typically be deconvoluted into a main component corresponding to the hydroxide group (Co-OH), often observed around 531.1-532.74 eV. researchgate.net Additional peaks may indicate the presence of adsorbed water or other oxygen species on the surface.
Table 3: Typical XPS Binding Energies for Cobalt(II) Hydroxide
| Spectral Region | Peak | Binding Energy (eV) | Feature | Reference(s) |
| Co 2p | Co 2p₃/₂ | 781.1 - 782.78 | Main peak for Co²⁺ | researchgate.netresearchgate.net |
| Satellite | ~786.2 | Shake-up satellite, characteristic of Co²⁺ | researchgate.net | |
| Co 2p₁/₂ | 797.1 - 798.06 | Main peak for Co²⁺ | researchgate.netresearchgate.net | |
| Satellite | ~802.5 - 805.8 | Shake-up satellite, characteristic of Co²⁺ | researchgate.netresearchgate.net | |
| O 1s | Co-OH | 531.1 - 532.74 | Hydroxide group | researchgate.net |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure around a specific absorbing atom. nims.go.jpnims.go.jp It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org
The XANES region at the Co K-edge provides information on the oxidation state and coordination geometry of the cobalt atoms. rsc.org The energy position of the absorption edge is sensitive to the oxidation state; for Co(OH)₂, the edge position is consistent with the Co²⁺ state. rsc.org The features in the pre-edge region of the XANES spectrum are particularly sensitive to the coordination environment. For the centrosymmetric octahedral CoO₆ site in β-Co(OH)₂, the pre-edge peak intensity is typically weak, whereas it would be stronger for a non-centrosymmetric (e.g., tetrahedral) geometry. rsc.orgacs.org
The EXAFS region provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. cambridge.org Analysis of the EXAFS spectrum for Co(OH)₂ can determine the Co-O bond length of the first coordination shell and the Co-Co distance of the second coordination shell. Studies have shown that in Co(II) surface complexes, cobalt is surrounded by approximately six oxygen atoms at a distance of 2.04–2.08 Å. cambridge.org This technique is crucial for understanding the structure of not only crystalline Co(OH)₂ but also its amorphous forms and surface complexes. acs.org
Morphological and Microstructural Investigations
Understanding the size, shape, and surface features of cobalt(II) hydroxide particles is vital, as these characteristics significantly influence the material's properties.
Scanning Electron Microscopy (SEM) and its higher-resolution version, Field Emission SEM (FE-SEM), are standard techniques for visualizing the surface morphology and microstructure of materials. These methods have revealed a wide variety of morphologies for Co(OH)₂, the formation of which is highly dependent on the synthesis method and conditions.
Commonly observed morphologies for β-Co(OH)₂ include hexagonal platelets or microplates, which reflect the underlying hexagonal crystal structure. acs.orgresearchgate.net These platelets can range in size from the nanometer to the micrometer scale. acs.orgresearchgate.net Other reported nanostructures include nanosheets, which can assemble into larger, continuous films. nih.gov In some cases, these nanosheets or platelets aggregate to form three-dimensional, flower-like or rod-like structures. lbp.world For instance, one study reported that Co(OH)₂ exists as flat platelets in the 100-500 nm size range. acs.org Another investigation using ultrasound-assisted synthesis produced nearly globular aggregates of micro-dimensions composed of nanocrystals. inoe.ro The ability to control these morphologies is a key area of research, as the particle shape and size distribution can dramatically affect the material's performance in various applications.
Transmission Electron Microscopy (TEM/HRTEM) and Selected Area Electron Diffraction (SAED) for Nanoscale Structure and Crystallography
Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for visualizing the morphology and atomic-level structure of cobalt(II) hydroxide. Studies show that Co(OH)₂ often presents as aggregated hexagonal thin platelets or nanosheets. researchgate.netacs.orgresearchgate.net The morphology can be influenced by the synthesis method; for instance, different anions used during precipitation can lead to structures ranging from large plates to flower-shaped hierarchies composed of stacked nanosheets. rsc.org
HRTEM imaging provides further detail, revealing the lattice fringes of the crystalline structure. For β-Co(OH)₂ nanosheets, distinct lattice fringes corresponding to specific crystallographic planes have been observed. researchgate.net The interpretation of HRTEM images is complex, as the observed fringes are not direct images of atomic planes but are the result of phase contrast, influenced by microscope parameters and specimen thickness. snu.ac.kr
Selected Area Electron Diffraction (SAED) complements TEM imaging by providing crystallographic information from a specific area of the sample. SAED patterns of Co(OH)₂ can confirm its crystalline nature. For example, SAED patterns have shown that both α-Co(OH)₂ and β-Co(OH)₂ can exist as single crystalline phases. nih.gov The diffraction spots and rings in a SAED pattern allow for the measurement of lattice spacings, which can be indexed to specific crystal planes, confirming the phase of the material (e.g., the brucite-like structure of β-Co(OH)₂). researchgate.netacs.orgnih.gov In some cases, SAED patterns reveal a polycrystalline nature, particularly after doping or transformation. researchgate.net It is also noted that the electron beam itself can induce a phase transition in Co(OH)₂, converting it to cobalt oxides like Co₃O₄, a process that can be observed in real-time within the microscope. nih.govnih.govresearchgate.net
Table 1: Summary of TEM/HRTEM and SAED Findings for Cobalt(II) Hydroxide
| Technique | Observation | Finding | Source(s) |
|---|---|---|---|
| TEM | Morphology | Aggregated hexagonal thin platelets and nanosheets. | researchgate.netacs.org |
| TEM | Phase Transformation | In-situ observation of electron beam-induced transformation from Co(OH)₂ to Co₃O₄. | nih.govnih.gov |
| HRTEM | Crystallinity | Visualization of lattice fringes, confirming the crystalline nature of nanosheets. | researchgate.net |
| SAED | Crystal Structure | Patterns confirm single crystalline nature for α- and β-Co(OH)₂ phases. | nih.gov |
| SAED | Phase Identification | Diffraction patterns used to identify the brucite-like structure of β-Co(OH)₂. | acs.org |
Atomic Force Microscopy (AFM) for Surface Topography and Thickness Profiling
Atomic Force Microscopy (AFM) is a valuable tool for characterizing the surface of cobalt(II) hydroxide at the nanoscale, providing three-dimensional topographical data and precise thickness measurements without the need for a vacuum environment. This technique is particularly useful for analyzing the dimensions of 2D nanostructures like nanosheets.
Research on nickel-cobalt (B8461503) layered double hydroxide (NiCo-LDH) nanosheets, a closely related material, demonstrates the utility of AFM. lbl.gov AFM imaging revealed the thickness of ultrathin NiCo-LDH nanosheets to be between 4.5 and 4.7 nm. lbl.gov By comparing this to the known thickness of the graphene oxide substrate (1.1 nm), researchers deduced that NiCo-LDH nanosheets with a thickness of 1.7–1.8 nm were coated on the substrate, corresponding to just 2–3 host layers. lbl.gov This level of precision is crucial for understanding the material's properties. In contrast, NiCo-OH plates without the graphene confinement were measured to be substantially thicker, around 30 nm. lbl.gov In-situ electrochemical AFM has also been employed to study the initial growth stages of electrodeposited nickel cobalt hydroxide films, confirming an instantaneous nucleation mechanism and observing the formation of nanoneedles that grow into nanosheets. rsc.org
Table 2: Representative AFM Measurement Data for Cobalt Hydroxide-related Nanosheets
| Material | Parameter Measured | Value | Finding | Source(s) |
|---|---|---|---|---|
| NiCo-LDH-G Nanosheets | Thickness | 4.5 - 4.7 nm | Total thickness of graphene-supported nanosheets. | lbl.gov |
| NiCo-LDH Nanosheets | Thickness | 1.7 - 1.8 nm | Deduced thickness of the hydroxide layer itself. | lbl.gov |
| NiCo-OH Plates | Thickness | ~30 nm | Thickness of hydroxide plates synthesized without a template. | lbl.gov |
Porosity and Surface Area Analysis (BET)
The Brunauer-Emmett-Teller (BET) method is a standard technique used to determine the specific surface area and porosity of materials, which are critical parameters for applications involving surface reactions, such as catalysis and supercapacitors. mercer-instruments.comiitk.ac.in The analysis involves the physisorption of a gas, typically nitrogen at 77 K, onto the material's surface. mercer-instruments.com
For cobalt(II) hydroxide, BET analysis reveals significant variations in surface area depending on the synthesis method and resulting morphology. Reported specific surface area values for different forms of Co(OH)₂ range from 39.1 m²/g for flowerlike porous structures to as high as 185.2 m²/g and 285.7 m²/g for electro-synthesized nanosheets and their composites, respectively. researchgate.netacs.org The pore structure of cobalt hydroxide typically consists of micropores (diameter < 2 nm) and mesopores (diameter 2-50 nm). wqmetal.net The nitrogen adsorption-desorption isotherms for Co(OH)₂ materials often correspond to a Type IV isotherm, which is characteristic of mesoporous materials. researchgate.net The presence of a hysteresis loop in the isotherm further confirms the existence of mesopores, and its shape can provide information about the pore geometry. researchgate.netresearchgate.net
Table 3: Selected BET Surface Area Data for Cobalt(II) Hydroxide
| Material Form | Specific Surface Area (m²/g) | Isotherm Type | Pore Type | Source(s) |
|---|---|---|---|---|
| β-Co(OH)₂ Nanosheets | 185.2 | Type IV | Mesoporous | researchgate.net |
| Co(OH)₂/NPG Composite | 285.7 | Type IV | Mesoporous | researchgate.net |
| Flowerlike Porous Co(OH)₂ | 39.1 | - | Porous | acs.org |
| α-Co(OH)₂ (sol-gel) | 430 C/g (Specific Capacity) | - | Mesoporous | acs.org |
| Co(OH)₂ Crossed Nanosheets | - | Type IV | Mesoporous | researchgate.net |
Thermal Analysis (TGA/DTA) for Thermal Decomposition Pathways and Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and decomposition pathways of cobalt(II) hydroxide. wikipedia.org TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating exothermic or endothermic events. wikipedia.orgresearchgate.net
The thermal decomposition of Co(OH)₂ typically occurs in distinct stages. researchgate.net The first stage, generally observed at lower temperatures (e.g., 30-242°C), corresponds to the removal of physically adsorbed and/or interlayer water, resulting in a minor weight loss. researchgate.netrsc.org This is an endothermic process. The subsequent, more significant weight loss occurs at higher temperatures and is attributed to dehydroxylation—the decomposition of the hydroxide structure into an oxide, typically Co₃O₄, with the release of water vapor. acs.orgresearchgate.net For different phases of Co(OH)₂, these decomposition temperatures vary. For example, the dehydroxylation of hydrotalcite-like (α-phase) structures can occur around 185-197°C, while the brucite-like (β-phase) decomposes at a slightly higher range of 219-222°C. rsc.org The formation of the Co₃O₄ oxide phase can begin at temperatures as low as 165°C. rsc.org At much higher temperatures (e.g., >900°C), Co₃O₄ can further decompose into CoO. rsc.org
Table 4: Thermal Decomposition Stages of Cobalt Hydroxides from TGA/DTA
| Temperature Range (°C) | Process | Resulting Product | Phase | Source(s) |
|---|---|---|---|---|
| 149 - 164 | Dehydration | - | α-Co(OH)₂ | rsc.org |
| 30 - 242 | Dehydration (Physisorbed Water) | - | β-Co(OH)₂ | researchgate.net |
| 185 - 197 | Dehydroxylation | Co₃O₄ | α-Co(OH)₂ | rsc.org |
| 219 - 222 | Dehydroxylation | Co₃O₄ | β-Co(OH)₂ | rsc.org |
| 258 - 270 | Decomposition of Intermediate | - | Intermediate (HCoO₂) | rsc.org |
Theoretical and Computational Investigations of Cobalt Ii Hydroxide
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials, including cobalt(II) hydroxide (B78521).
First-principles calculations based on DFT have been crucial in determining the structural, vibrational, and magnetic properties of cobalt(II) hydroxide polymorphs, particularly the brucite-like β-Co(OH)₂. osti.gov Theoretical investigations demonstrate that β-Co(OH)₂ exhibits a quasi-layer-by-layer magnetic behavior, characterized by strong ferromagnetic (FM) interactions within the intralayer plane and weaker antiferromagnetic (AFM) interactions between layers. osti.gov This corresponds to an A-type antiferromagnetic (A-type AFM) ground state, with calculations showing a small energy difference of around 3.0 meV compared to the ferromagnetic state for related transition metal hydroxides. osti.gov For β-Co(OH)₂, DFT calculations have also been used to determine the magnetic moment per cobalt cation, yielding a value of 2.7 µB. osti.gov
The accurate prediction of lattice parameters from DFT requires careful consideration of intermolecular forces. Studies have shown that including van der Waals (VdW) interactions in the calculations significantly improves the accuracy of the predicted lattice parameters, reducing the error when compared to experimental findings and confirming the importance of these forces in the stabilization of the layered lattice structure. osti.gov DFT simulations are also employed to assess the thermodynamic stability of different polymorphs. rsc.org For instance, by comparing the calculated energies of various potential crystal structures, researchers can predict the most stable phase and understand the energetics of transformations between polymorphs like the α and β phases. researchgate.net
| Property | Calculated Value | Reference |
|---|---|---|
| Magnetic Ground State | A-type Antiferromagnetic (AFM) | osti.gov |
| Energy Difference (AFM vs. FM) | ~3.0 meV | osti.gov |
| Magnetic Moment (per Co²⁺) | 2.7 µB | osti.gov |
The electronic band structure determines the optical and electrical properties of a material. DFT calculations, often performed using software like the Vienna Ab initio Simulation Package (VASP), are used to model this structure and predict the band gap energy. acs.org For the common β-phase of cobalt(II) hydroxide, the calculated electronic band gap is approximately 2.85 eV. acs.org This value indicates that β-Co(OH)₂ is a semiconductor that can absorb blue light.
A key area of research is band gap engineering, which involves modifying the band gap of a material to suit specific applications. researchgate.netphyschemres.orgrsc.org One effective strategy for Co(OH)₂ is doping. DFT calculations have confirmed that doping with silver (Ag) can induce a phase transformation from β-Co(OH)₂ to α-Co(OH)₂ and significantly reduce the electronic band gap. acs.org The presence of Ag atoms between the layers of α-Co(OH)₂ narrows the band gap to 2.45 eV. acs.org This reduction in the band gap enhances electrical conductivity by facilitating faster charge transfer. acs.org These theoretical predictions are supported by experimental characterization using UV-vis and fluorescence lifetime spectroscopies. acs.org
| Compound | Phase | Calculated Band Gap (eV) | Reference |
|---|---|---|---|
| Cobalt(II) hydroxide | β-Co(OH)₂ | 2.85 | acs.org |
| Silver-doped Cobalt(II) hydroxide | α-Co(OH)₂ | 2.45 | acs.org |
DFT is a powerful tool for modeling processes that occur at the surface of materials, such as the adsorption of molecules and subsequent chemical reactions. nih.govnih.govmdpi.comresearchgate.net These simulations provide atomic-level insights into catalytic mechanisms. By calculating the adsorption energies of various species (reactants, intermediates, and products) on the catalyst surface, researchers can map out the potential energy surface of a reaction and identify the most likely reaction pathway.
For systems involving hydroxides, DFT has been used to study the co-adsorption of water (H₂O) and hydroxyl (OH) groups on material surfaces. nih.govnih.gov The calculations determine the energetics of adsorption, the preferred binding sites, and the influence of adsorbates on the electronic properties of the surface, such as its work function. nih.govnih.gov This approach can be applied to Co(OH)₂ to understand its behavior in aqueous environments and its activity in electrocatalytic reactions like the oxygen evolution reaction (OER). DFT calculations can reveal how the adsorption and dissociation of water molecules on the Co(OH)₂ surface initiate the catalytic cycle, providing a theoretical foundation for designing more efficient catalysts.
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov It provides a detailed view of the dynamic behavior of materials, which is essential for understanding processes like ion diffusion, structural rearrangements, and phase transitions.
While specific MD studies on Co(OH)₂ are not extensively documented, the methodology has been widely applied to structurally analogous Layered Double Hydroxides (LDHs), which share the layered, brucite-like structure of α-Co(OH)₂. tandfonline.comosti.govnih.govacs.orgacs.orgresearchgate.net These simulations offer significant insight into the local structure and dynamic behavior of these compounds. osti.gov MD modeling of LDHs has been used to investigate the structure and dynamics of interlayer species, such as water molecules and charge-balancing anions. osti.govnih.govacs.org The simulations can predict hydration energies, interlayer spacing as a function of water content, and the diffusion coefficients of mobile ions. osti.govresearchgate.net This information is critical for understanding the anion exchange capabilities of these materials and their stability. nih.govacs.org
Furthermore, the dynamics of phase transitions, such as the transformation of amorphous cobalt hydroxide into crystalline cobalt oxides, have been studied at the atomic scale using advanced microscopy techniques that track real-time structural changes. nih.govresearchgate.net MD simulations can complement such experiments by modeling the underlying atomic motions and reaction pathways that govern these transformations, providing a more complete picture of the dynamic processes involved. researchgate.netacs.org
Kinetic Modeling of Transformation Processes
Understanding the kinetics of phase transformations is crucial for controlling the synthesis of desired Co(OH)₂ polymorphs. The transformation of the metastable α-phase to the more stable β-phase is a frequently studied process. nih.govresearchgate.net Kinetic data for this transformation are often modeled using the Avrami-Erofe'ev equation, which describes how solids transform from one phase to another based on nucleation and growth. nih.govresearchgate.netresearchgate.netwikipedia.orgcapes.gov.br
| Starting Compound | Proposed Kinetic Model | Controlling Process | Reference |
|---|---|---|---|
| Co(OH)₁.₄(NCO)₀.₆·0.6H₂O | Avrami-Erofe'ev | Two-dimensional diffusion-controlled | researchgate.net |
| Co(OH)₁.₆Cl₀.₄·0.4H₂O | Avrami-Erofe'ev | Phase-boundary-controlled | researchgate.net |
| General α-Co(OH)₂ | Avrami-Erofe'ev (2D) | Structural redistribution of atoms | nih.gov |
Electrochemical Reaction Mechanisms of Cobalt Ii Hydroxide
Redox Chemistry of Co(OH)₂/CoOOH and CoOOH/Co Species in Alkaline Media
In alkaline environments, cobalt(II) hydroxide (B78521) undergoes a series of redox transformations that are fundamental to its electrochemical functionality. The primary oxidation reaction involves the conversion of Co(OH)₂ to cobalt oxyhydroxide (CoOOH). rsc.orgmdpi.com This process is quasi-reversible and is a key reaction in the charge storage mechanism of cobalt hydroxide-based electrodes. researchgate.net
The generally accepted reaction is: Co(OH)₂ + OH⁻ ⇌ CoOOH + H₂O + e⁻ mdpi.com
This reaction involves the change in the oxidation state of cobalt from +2 to +3. acs.org The reverse reaction, the reduction of CoOOH back to Co(OH)₂, occurs during the discharge process.
Further electrochemical processes can occur at different potentials. When cycled in a wide potential window, Co(OH)₂ can also be reduced to metallic cobalt (Co). researchgate.net This reaction typically occurs at potentials close to the hydrogen evolution reaction (HER). researchgate.net The corresponding reaction is:
Co(OH)₂ + 2e⁻ ⇌ Co + 2OH⁻
The oxidation of CoOOH to a higher oxidation state, potentially CoO₂, has also been suggested in some studies, particularly in the context of high-capacity anode materials. acs.orgnih.gov This two-step deprotonation process from Co(OH)₂ to CoOOH and then to CoO₂ is proposed to contribute to the high capacitance observed in certain cobalt-based materials. acs.org
The redox chemistry is also influenced by the crystallographic phase of Co(OH)₂. The two main polymorphs are α-Co(OH)₂ and β-Co(OH)₂. nih.gov The α-phase is generally considered metastable and can transform into the more stable β-phase. nih.gov The layered and intercalated structure of α-Co(OH)₂ is often more conducive to electrochemical phase transitions compared to the non-intercalated structure of β-Co(OH)₂. rsc.orgrsc.org
The oxidation of Co(OH)₂ to CoOOH can proceed through a dissolution-precipitation mechanism or a solid-state reaction, depending on the experimental conditions such as temperature and the nature of the oxidizing agent. rsc.org
Charge Transfer Kinetics and Pseudocapacitive Behavior
The charge storage mechanism in cobalt(II) hydroxide is primarily attributed to pseudocapacitance, which arises from fast and reversible Faradaic reactions occurring at or near the surface of the material. mdpi.com This behavior is distinct from the double-layer capacitance that involves only charge accumulation at the electrode-electrolyte interface. The pseudocapacitive nature of Co(OH)₂ allows for higher energy storage capacity compared to traditional carbon-based supercapacitors. acs.org
The charge transfer kinetics of the Co(OH)₂/CoOOH redox reaction are crucial in determining the rate capability and power density of the electrode. The kinetics can be influenced by several factors, including the material's morphology, surface area, and electrical conductivity. rsc.org Nanostructured materials, such as those with nano-plate or nano-grass morphologies, have shown enhanced specific capacitance due to lower charge transfer resistance. rsc.org
The electrochemical behavior can be modeled using the Butler-Volmer equation, which describes the relationship between the current and the overpotential, taking into account the heterogeneous reaction rate constant. mdpi.com Slower kinetics, indicated by a smaller reaction rate constant, result in a larger separation between the oxidation and reduction peaks in cyclic voltammetry, signifying a less reversible system. mdpi.com
The table below summarizes the specific capacitance of different Co(OH)₂ nanostructures, highlighting the impact of morphology on charge transfer and pseudocapacitive performance.
| Morphology | Specific Capacitance (F g⁻¹) at 1 mA cm⁻² | Charge Transfer Resistance (Ω) | Reference |
| Nano-plates (NPs) | 367 | Lower | rsc.org |
| Nano-rhombuses (NRs) | Lower than NPs | Higher than NPs | rsc.org |
| Nano-grass (NGs) | Lower than NPs | Higher than NPs | rsc.org |
| Amorphous Nanostructures | 1094 | Not specified | acs.org |
This table is based on data presented in the referenced literature and is for illustrative purposes.
The high specific capacitance of amorphous Co(OH)₂ nanostructures suggests that a disordered structure can be beneficial for electrochemical performance, potentially by providing more active sites and facilitating ion diffusion. acs.org
Ion Intercalation and Diffusion Processes within Layered Structures
The layered crystal structure of cobalt(II) hydroxide, particularly the α-phase, plays a significant role in its electrochemical performance by facilitating the intercalation and diffusion of ions. rsc.orgrsc.org The interlayer spacing in these materials can accommodate electrolyte ions, which is crucial for charge compensation during the redox reactions.
The α-Co(OH)₂ structure consists of positively charged [Co(OH)₂] layers with charge-balancing anions and water molecules in the interlayer region. rsc.org This structure allows for the exchange of these interlayer anions with other ions from the electrolyte. acs.org The ability to intercalate various cations, such as Li⁺, Na⁺, K⁺, Mg²⁺, and Ca²⁺, has been demonstrated, making layered cobalt hydroxides promising for multi-ion storage systems. rsc.orgrsc.org
Electrochemical activation can lead to a phase transformation and surface reconstruction of Co(OH)₂, enhancing its capacity for cation storage. rsc.org Activated α-Co(OH)₂ has shown significantly higher capacity for multi-cation storage compared to activated β-Co(OH)₂. rsc.org This is attributed to the more accessible interlayer space in the α-phase. rsc.org
The table below presents the capacitance of electrochemically activated α-Co(OH)₂ with different intercalated cations.
| Cation | Capacitance (F g⁻¹) | Reference |
| Li⁺ | 191.0 | rsc.org |
| Na⁺ | 112.8 | rsc.org |
| K⁺ | 89.2 | rsc.org |
| Mg²⁺ | 120.0 | rsc.org |
| Ca²⁺ | 103.3 | rsc.org |
This data illustrates the capability of activated α-Co(OH)₂ for multi-cation intercalation.
Elucidation of Surface-Controlled vs. Diffusion-Controlled Mechanisms
In a surface-controlled process , also known as an adsorption-controlled process, the peak current in a cyclic voltammogram is linearly proportional to the scan rate. researchgate.net This indicates that the electroactive species are adsorbed on the electrode surface and the reaction rate is determined by the electron transfer step. researchgate.net
In a diffusion-controlled process , the peak current is linearly proportional to the square root of the scan rate. researchgate.net This relationship, described by the Randles-Sevcik equation, signifies that the rate of the reaction is limited by the diffusion of electroactive species from the bulk electrolyte to the electrode surface. researchgate.net
For Co(OH)₂ electrodes, the electrochemical behavior is often a combination of both surface-controlled (pseudocapacitive) and diffusion-controlled processes. The relative contribution of each can be analyzed by examining the relationship between the peak current (i) and the scan rate (v) according to the power law:
i = avᵇ
where 'a' is a constant and the exponent 'b' provides insight into the dominant mechanism. A 'b' value of 0.5 indicates a diffusion-controlled process, while a 'b' value of 1.0 suggests a surface-controlled process. researchgate.net For many pseudocapacitive materials, including Co(OH)₂, the 'b' value often lies between 0.5 and 1.0, indicating a mixed control.
Advanced Electrocatalytic Applications of Cobalt Ii Hydroxide
Oxygen Evolution Reaction (OER) Catalysis
Electrocatalytic Activity, Overpotential, and Tafel Slope Analysis
The electrocatalytic activity of cobalt(II) hydroxide (B78521) for the OER is typically evaluated by parameters such as overpotential (the additional potential required beyond the thermodynamic equilibrium potential to drive the reaction at a certain rate) and the Tafel slope (which provides insights into the reaction kinetics). A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.
Numerous studies have reported a range of overpotentials and Tafel slopes for Co(OH)₂-based catalysts, which are influenced by factors like morphology, crystallinity, and the presence of dopants or composite materials. For instance, amorphous Co(OH)₂ has demonstrated an overpotential of 360 mV to achieve a current density of 10 mA cm⁻² with a Tafel slope of 58 mV dec⁻¹. rsc.org In another study, electrodeposited cobalt hydroxide nanosheets showed an overpotential of 290 mV at 10 mA cm⁻² with a Tafel slope of 91 mV dec⁻¹. researchgate.net The introduction of oxygen vacancies into Co(OH)₂ has been shown to lower the onset overpotential to 242 mV and result in a Tafel slope of 64.9 mV dec⁻¹. nih.gov
Table 1: OER Performance of Various Cobalt(II) Hydroxide-Based Catalysts
| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|
| Amorphous Co(OH)₂ | 360 | 58 | rsc.org |
| Co(OH)₂ Nanosheets | 290 | 91 | researchgate.net |
| Oᵥ-Co(OH)₂ | 350 | 64.9 | nih.gov |
| α-Co(OH)₂ Nanosheets | 320 | 64.9 | rsc.org |
| β-Co(OH)₂ | 437 | 85 | rsc.org |
| Single Layer Co(OH)₂ | 350 | 57 | rsc.org |
| Co(OH)₂ 2 min film | Not specified | 49 | rsc.org |
Role of α- and β-Co(OH)₂ Phases in OER Performance
Cobalt(II) hydroxide exists in two main polymorphic forms: the stable β-phase with a brucite-like structure and the metastable α-phase, which has a hydrotalcite-like layered structure with intercalated anions and water molecules. rsc.org The α-phase generally exhibits superior OER performance compared to the β-phase. rsc.orgresearchgate.net
The enhanced activity of α-Co(OH)₂ is attributed to its larger interlayer spacing (exceeding 7 Å compared to ~4.6 Å in the β-form), which facilitates electrolyte penetration and exposure of more active sites. rsc.org Density functional theory studies have also pointed to the superior electrochemical activity of the α-phase. rsc.org For example, exfoliated single-layer Co(OH)₂ derived from the α-phase required a lower overpotential (350 mV) to achieve 10 mA cm⁻² compared to α-Co(OH)₂ (380 mV) and β-Co(OH)₂ (437 mV). rsc.org The Tafel slope also decreased from 85 mV dec⁻¹ for β-Co(OH)₂ to 57 mV dec⁻¹ for the single-layer material, indicating more favorable reaction kinetics. rsc.org
Identification of Active Sites and Reaction Pathways in Co(OH)₂-based OER Catalysts
It is widely accepted that during the OER process, Co(II) in cobalt hydroxide is oxidized to higher valence states, and cobalt oxyhydroxide (CoOOH) species are formed in situ, which are considered the true active sites for the reaction. researchgate.netacs.org The formation of CoOOH from Co(OH)₂ is an irreversible oxidation step observed in voltammetric studies. acs.org
The OER mechanism on Co(OH)₂-based catalysts is complex and can proceed through different pathways. The adsorbate evolution mechanism (AEM) is a commonly proposed pathway. researchgate.net More recently, the lattice oxygen mechanism (LOM) has been suggested, particularly for doped systems, where lattice oxygen atoms participate directly in the formation of the O-O bond. researchgate.net The specific pathway and rate-determining step can be influenced by the catalyst's structure and the applied potential. springernature.comacs.org For instance, in some cobalt-based systems, a pH-dependent intramolecular hydroxyl nucleophilic attack pathway has been identified, where an adjacent hydroxide ion attacks a Co⁴⁺=O species to form the O-O bond. springernature.com
Hydrogen Evolution Reaction (HER) Catalysis
While cobalt(II) hydroxide itself is not an exceptionally active HER catalyst, it plays a crucial role in enhancing the HER performance of other catalysts, particularly in alkaline and neutral media where the initial water dissociation step (Volmer step) is often rate-limiting.
Enhancement Strategies and Synergistic Effects in Composites (e.g., Pt-Co(OH)₂)
A significant strategy to boost HER activity involves creating composite materials where Co(OH)₂ is coupled with a highly active HER catalyst like platinum (Pt). In these composites, a synergistic effect is observed: Co(OH)₂ facilitates the dissociation of water molecules to provide hydrogen adatoms (*H), which then migrate to the Pt sites for efficient recombination into H₂ gas. researchgate.netresearchgate.net
Theoretical calculations have shown that the water dissociation process on a Pt-Co(OH)₂ interface is an exothermic reaction, whereas on a pure Pt surface, it is endothermic, highlighting the promotional role of Co(OH)₂. researchgate.netresearchgate.net This synergistic catalysis leads to significantly enhanced HER performance. For example, a Pt-Co(OH)₂/CC catalyst exhibited a low overpotential of 32 mV to deliver a current density of 10 mA cm⁻² in alkaline solution, outperforming commercial Pt/C catalysts. researchgate.net Similarly, a Pt-Co(OH)₂ composite on carbon paper required an overpotential of only 37.6 mV at 10 mA cm⁻² with a small Tafel slope of 58 mV dec⁻¹. researchgate.net
Table 2: HER Performance of Pt-Co(OH)₂ Composite Catalysts in Alkaline Media
| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|
| Pt-Co(OH)₂/CC | 32 | 70 | researchgate.net |
| Pt-Co(OH)₂/CP | 37.6 | 58 | researchgate.net |
| PtSA–Co(OH)₂@Ag NW | 29 | Not specified | rsc.org |
Water Dissociation Promotion Mechanisms on Co(OH)₂ Surfaces
The primary mechanism by which Co(OH)₂ surfaces promote the HER in alkaline and neutral solutions is by facilitating the water dissociation step (Volmer step: H₂O + e⁻ → H* + OH⁻). researchgate.netmdpi.com The cobalt sites on the hydroxide surface act as active centers for adsorbing and breaking the H-OH bond in water molecules.
Oxygen Reduction Reaction (ORR) Catalysis
Cobalt(II) hydroxide (Co(OH)₂) has emerged as a cost-effective and efficient electrocatalyst for the Oxygen Reduction Reaction (ORR), a critical process in energy conversion technologies like fuel cells and metal-air batteries. Research has demonstrated that Co(OH)₂, particularly in nanostructured forms, exhibits significant catalytic activity in alkaline media.
Studies have shown that Co(OH)₂ in the form of hexagonal nanoplates is more active for ORR than cobalt oxides such as CoO and Co₃O₄ under alkaline conditions. nih.govacs.org The catalytic process on a Co(OH)₂ modified glassy carbon electrode involves an electrochemical step followed by the disproportionation of peroxide intermediates. capes.gov.br The performance of Co(OH)₂ can be substantially enhanced by integrating it with conductive support materials. For instance, when Co(OH)₂ nanoplates are combined with nitrogen-doped reduced graphene oxide (N-rGO), the synergistic interaction between the two components boosts performance significantly. nih.govacs.org This composite approach leverages the high surface area and catalytic sites of the hydroxide while the N-rGO improves electrical conductivity and facilitates charge transfer. mdpi.com
The mechanism of ORR on cobalt-based catalysts can proceed through different electron transfer pathways. For some complex cobalt-based coordination polymers, the ORR proceeds via a nearly four-electron pathway, which is highly desirable for maximizing efficiency as it involves the direct reduction of oxygen to water. nih.govresearchgate.net In one such [{Co₃(μ₃-OH)(BTB)₂(BPE)₂}{Co₀.₅N(C₅H₅)}] polymer, a facile 3.6-electron ORR was observed. nih.govresearchgate.net Investigations into cobalt-containing layered double hydroxides (LDHs) have identified the Co²⁺ ions as the active sites that catalyze the disproportionation of peroxide species, further contributing to the reaction. mdpi.com
The table below summarizes the ORR performance of various cobalt hydroxide-based electrocatalysts, highlighting key metrics such as onset potential and electron transfer number.
Table 1: ORR Performance of Cobalt Hydroxide-Based Catalysts
| Catalyst | Onset Potential (V vs. RHE) | Electron Transfer Number (n) | H₂O₂ Production (%) | Reference |
|---|---|---|---|---|
| Co(OH)₂/N-rGO | Not Specified | Not Specified | Not Specified | nih.govacs.org |
| [{Co₃(μ₃-OH)(BTB)₂(BPE)₂}{Co₀.₅N(C₅H₅)}] | 0.81 | 3.4 - 3.6 | 20 - 30 | nih.gov |
| CoFe-LDH@Ni-MOF | Not Specified | Not Specified | Not Specified | nih.gov |
Note: RHE stands for Reversible Hydrogen Electrode. Data availability varies across different studies.
Development of Bifunctional Electrocatalysts for Overall Water Splitting
The production of hydrogen through electrochemical water splitting is a key strategy for sustainable energy. This process consists of two half-reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. researchgate.net Developing bifunctional electrocatalysts that can efficiently drive both HER and OER in the same electrolyte is crucial for simplifying electrolyzer design and reducing costs. acs.orgacs.org Cobalt(II) hydroxide and its derivatives have proven to be highly promising in this regard. nih.govacs.org
Co(OH)₂ itself shows intrinsic activity for both reactions. Hexagonal Co(OH)₂ nanoplates have demonstrated greater activity than CoO and Co₃O₄ for both OER and ORR. nih.govacs.org The bifunctional activity is often quantified by the potential difference (ΔE) between the OER potential (typically at 10 mA cm⁻²) and the ORR half-wave potential. For a Co(OH)₂-N-rGO composite, this difference was as low as 0.87 V, which is comparable to state-of-the-art non-noble bifunctional catalysts. nih.govacs.org
Note: NF = Nickel Foam; TM = Ti mesh; NRs = Nanorods. Performance metrics can vary based on synthesis methods and testing conditions.
Advanced Energy Storage Applications of Cobalt Ii Hydroxide
Supercapacitor Electrode Materials
Cobalt(II) hydroxide (B78521) is a prominent pseudocapacitive material, storing charge through rapid and reversible faradaic reactions at the electrode-electrolyte interface. researchgate.netmdpi.com This mechanism allows it to achieve significantly higher energy densities than carbon-based electric double-layer capacitors (EDLCs) while maintaining high power density and good cycling stability. researchgate.net
High Specific Capacitance and Cycling Stability Studies
The electrochemical performance of Co(OH)₂ electrodes is characterized by their specific capacitance, which quantifies the charge stored per unit mass, and their cycling stability, which measures the retention of capacitance over repeated charge-discharge cycles. Numerous studies have demonstrated the exceptional specific capacitance of Co(OH)₂-based materials. For instance, electrochemically deposited cobalt hydroxide electrodes have exhibited an average specific capacitance of 1140 F/g. researchgate.net In another study, nanostructured α-Co(OH)₂ deposited potentiostatically achieved a specific capacitance of 860 F/g. researchgate.net By engineering a unique nano-architecture, a specific capacitance as high as 2800 F/g has been reported. scilit.com
The cycling stability is equally critical for practical applications. Innovations in material design have led to remarkable durability. For example, a hybrid device using a lanthanum-cobalt layered double hydroxide (La-Co LDH) electrode demonstrated 96.55% capacity retention over 15,000 cycles in a redox-active electrolyte. nih.gov Pure Co(OH)₂ has shown a capacity retention of 76.56% after 10,000 cycles. nih.gov Furthermore, some studies have observed an interesting phenomenon where the capacitance increases during cycling. A Co(OH)₂ electrode on a hierarchical nickel foam substrate showed an initial area-specific capacitance of 3.17 F cm⁻², which increased to 9.62 F cm⁻² after 2000 cycles. rsc.org This was attributed to the in-situ formation of a porous Ni-Co mixed hydroxide during the electrochemical process. rsc.org
Interactive Data Table: Specific Capacitance and Cycling Stability of Co(OH)₂-Based Supercapacitors
| Electrode Material | Specific Capacitance | Current Density | Cycling Stability | Reference |
| Cobalt Hydroxide | 1140 F/g | Not specified | Robust cycle stability | researchgate.net |
| La-Co LDH | 2162 C/g | 10 A/g | 96.55% retention over 15,000 cycles | nih.gov |
| Co(OH)₂/hierarchical Ni foam | 3.17 F cm⁻² | 5 mA cm⁻² | Increased to 9.62 F cm⁻² after 2000 cycles | rsc.org |
| α-Co(OH)₂ | 860 F/g | Not specified | Not specified | researchgate.net |
| Nano-architectured Co(OH)₂ | 2800 F/g | 5 mV/s (scan rate) | 96% retention from 5 to 200 mV/s | scilit.com |
| β-Co(OH)₂ nanosheets | 335 F/g | 1 A/g | 77.1% retention after 3000 cycles | researchgate.net |
| IL-Co(OH)₂ nanohybrid | 859 F/g | 1 A/g | ~96% retention over 1000 cycles | acs.org |
| Ni₀.₅Co₀.₅(OH)₂//AC | Not specified | Not specified | 2% capacitance loss after 100,000 cycles | nih.gov |
Impact of Morphology and Nanostructure on Electrochemical Performance
The morphology and nanostructure of Co(OH)₂ electrodes play a pivotal role in determining their electrochemical performance. The arrangement of atoms and the physical shape of the material at the nanoscale directly influence factors like surface area, ion diffusion pathways, and electrical conductivity. researchgate.net
Different synthesis methods can produce a variety of Co(OH)₂ nanostructures, including nanosheets, nanoflakes, nanorods, and hollow nanohexagons. bohrium.comnih.govresearchgate.netrsc.org For instance, electrodeposition of α-Co(OH)₂ can result in a petal-like morphology that is beneficial for redox reactions. bohrium.com Subsequent treatment can transform this into β-Co(OH)₂ with a hexagonal platelet morphology. bohrium.comresearchgate.net Another study reported the synthesis of leaf-like Co(OH)₂ films with a particle size of 180 nm, which demonstrated an exceptional specific capacitance of 1140 F/g. researchgate.net
Interactive Data Table: Influence of Morphology on Co(OH)₂ Electrode Performance
| Morphology/Nanostructure | Key Performance Metric | Synthesis Method | Reference |
| Leaf-like film | 1140 F/g specific capacitance | Electrochemical deposition | researchgate.net |
| Petal-like (α-Co(OH)₂) | Beneficial for redox reactions | Electrodeposition | bohrium.com |
| Hexagonal platelets (β-Co(OH)₂) | Excellent performance, 95.7% capacity retention after 8,000 cycles | Transformation from α-phase in KOH | bohrium.com |
| Nanosheets | 1047.3 F/g specific capacitance | Cathodic electrodeposition | researchgate.net |
| Nano-whiskers on nano-porous Ni | 2800 F/g specific capacitance | Multi-step electrochemical protocol | scilit.com |
| Hollow nanohexagons wrapped in rGO | 1292.79 F/g specific capacitance | In situ wet chemical approach | rsc.org |
| Blue nanorods (α-Co(OH)₂-BP) | 167.5 C/g specific capacity | Homogeneous precipitation | nih.gov |
Elucidation of Pseudocapacitance Mechanisms in Co(OH)₂ Electrodes
The high capacitance of Co(OH)₂ electrodes stems from pseudocapacitance, a process involving fast and reversible Faradaic (redox) reactions occurring at or near the surface of the material. bohrium.comrsc.org This mechanism is distinct from the electrostatic charge storage in EDLCs. The primary redox reaction responsible for charge storage in Co(OH)₂ in an alkaline electrolyte is the conversion between cobalt(II) hydroxide and cobalt(III) oxyhydroxide (CoOOH). bohrium.comrsc.org
The reaction can be represented as: Co(OH)₂ + OH⁻ ↔ CoOOH + H₂O + e⁻
Further oxidation to Co(IV) species (CoO₂) can also occur, providing additional capacity. mdpi.com These reversible redox transitions, Co(II) ↔ Co(III) and Co(III) ↔ Co(IV), are the foundation of the material's pseudocapacitive behavior. mdpi.com
Detailed studies using techniques like in-situ X-ray absorption spectroscopy (XAS) and density functional theory (DFT) calculations have provided deeper insights into this mechanism. acs.orgbohrium.com Research has shown that the charge-discharge process involves the shuffling of atoms and ions rather than a massive structural breakdown. researchgate.netrepec.org A key finding is the structural similarity between the Co(OH)₂ and CoOOH phases, which enables a "battery-mimic" energy storage mechanism. bohrium.com This structural compatibility allows for a smooth and rapid phase conversion, leading to high specific pseudocapacitance and excellent long-term cycling life. bohrium.comrepec.org This efficient conversion minimizes structural strain and degradation, which is often a cause of capacity fading in other battery-type materials. bohrium.com
Active Materials in Battery Electrodes
Beyond supercapacitors, cobalt(II) hydroxide plays a crucial role as an active material in various battery systems, leveraging its redox properties for energy storage in devices that typically offer higher energy densities than supercapacitors.
Role as an Additive in Alkaline Secondary Batteries
The primary functions of the Co(OH)₂ additive are to improve the electrical conductivity of the positive electrode and to increase the efficiency of the charge/discharge process. During charging, a conductive network is formed, which facilitates better charge transfer and improves the utilization of the active material (nickel hydroxide). researchgate.netgoogle.com This leads to higher discharge capacity and better rate capability. The presence of cobalt compounds can also stabilize the nickel electrode structure, leading to improved cycle life. A new type of rechargeable alkaline battery has even been proposed using α-phase nickel hydroxide as the positive electrode and β-cobalt hydroxide as the negative electrode material, based on multi-electron reactions. rsc.orgresearchgate.net
Investigation as Cathode Material in Aqueous Zinc-Ion Batteries (AZIBs)
Aqueous zinc-ion batteries (AZIBs) are emerging as a safe and cost-effective alternative to lithium-ion batteries, particularly for large-scale energy storage. nih.gov Researchers are actively exploring various materials for the cathode, and cobalt(II) hydroxide has been considered due to its layered structure, which is potentially suitable for the intercalation of zinc ions. mdpi.com
However, the direct use of Co(OH)₂ in the commonly used mild acidic zinc sulfate (B86663) (ZnSO₄) electrolyte presents challenges, as the material can be unstable due to its amphoteric nature. mdpi.com To overcome this, recent research has focused on modifying the material. One study successfully synthesized a mixed-phase of Co(OH)₂/CoOOH via a two-step electrochemical process. mdpi.com This mixed-phase cathode demonstrated significantly improved stability and performance in a 1 M ZnSO₄ electrolyte, delivering a maximum capacity of 164 mAh g⁻¹ at a current density of 0.05 A g⁻¹ and a high energy density of 275 Wh kg⁻¹. mdpi.com The material also showed good cycling stability, retaining 78% of its capacity after 200 cycles. mdpi.com Another approach involves using cobalt-nickel layered double hydroxides (CoNi-LDH) with induced hydrogen vacancies as a cathode material, which exhibited a high specific capacity of 185 mAh/g in a mild electrolyte. researchgate.net These findings indicate that with appropriate structural and compositional engineering, cobalt hydroxide-based materials hold promise for the development of high-performance AZIBs. mdpi.com
Applications in Chemical Catalysis Non Electrochemical of Cobalt Ii Hydroxide
Catalytic Hydrolysis Reactions (e.g., Ammonia (B1221849) Borane (B79455) Hydrolysis)
Ammonia borane (NH₃BH₃) is a chemical compound with high hydrogen density, making it a significant material for hydrogen storage. mdpi.com The release of hydrogen can be achieved through catalytic hydrolysis, a reaction in which water is used as both a medium and a source of hydrogen. mdpi.com Cobalt-based catalysts, including cobalt nanoclusters and composites, have demonstrated significant activity in this process. repec.orgresearchgate.net The general reaction for the complete hydrolysis of ammonia borane yields three moles of hydrogen for every mole of ammonia borane. mdpi.com
The catalytic mechanism involves the adsorption of ammonia borane and water molecules onto the surface of the catalyst. This interaction, particularly with the active metal sites, weakens the chemical bonds within the reactants, facilitating the reaction. mdpi.com Non-noble metal catalysts based on cobalt and nickel have shown turnover frequency (TOF) values that are comparable to, or even exceed, some precious metal catalysts. mdpi.com
Research on cobalt-based catalysts has explored various forms, including bimetallic nanoparticles and supported nanoclusters, to enhance catalytic performance. For instance, bimetallic CoNi nanoparticles supported on reduced graphene oxide (RGO) have shown excellent catalytic activity, with a high turnover frequency (TOF) and low activation energy. researchgate.net Similarly, cobalt nanoclusters supported on polydopamine-functionalized multi-walled carbon nanotubes have proven to be active and reusable catalysts for hydrogen generation from ammonia borane. repec.orgosti.gov The activation energy for the hydrolysis using this catalyst was calculated to be 50.41 kJ/mol. repec.orgosti.gov
Table 1: Performance of Various Cobalt-Based Catalysts in Ammonia Borane Hydrolysis
| Catalyst | Support | Turnover Frequency (TOF) (mol H₂ mol catalyst⁻¹ min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|---|
| CoNi Nanoparticles | Reduced Graphene Oxide (RGO) | 19.54 | 39.89 | researchgate.net |
| Co Nanoclusters | Polydopamine-functionalized MWCNTs | Not Specified | 50.41 | repec.orgosti.gov |
| Co(35)Pd(65) Nanoparticles | Carbon | Not Specified (Completion time: 3.5 min) | 27.5 | researchgate.net |
Thermal Decomposition Catalysis (e.g., Ammonium (B1175870) Perchlorate (B79767) Decomposition)
Ammonium perchlorate (AP) is a powerful oxidizer used in solid propellants. The addition of catalysts can significantly alter its thermal decomposition behavior, which is crucial for controlling the burn rate of the propellant. deepdyve.com While various compounds, such as ferrocene, are known to catalyze this decomposition, cobalt-based materials have also been investigated for their synergistic catalytic effects. deepdyve.comwikipedia.org
In a study using a bimetallic Zinc-Cobalt ZIF (zeolitic imidazolate framework) as a catalyst precursor, it was found that during the thermal decomposition of AP, the ZIF itself decomposed to form highly dispersed Co₃O₄/ZnO. deepdyve.com These metal oxides were identified as the actual catalytic species. The presence of this composite catalyst significantly lowered the decomposition temperature of AP and increased the heat release. The high-temperature decomposition peak of AP was reduced to 317.6 °C, with a heat release of 1945 J/g. deepdyve.com
The synergistic mechanism involves two distinct pathways. Zinc oxide is believed to enhance the oxidation of nitrogen by releasing lattice oxygen, leading to the formation of nitrogen oxides like N₂O, NO, and NO₂. Simultaneously, the cobalt oxide component accelerates the oxidation of ammonia (NH₃) by weakening the N-H bonds. This combined action results in a more efficient and energetic decomposition of ammonium perchlorate. deepdyve.com
Table 2: Effect of ZnCo-ZIF Derived Catalyst on Ammonium Perchlorate (AP) Decomposition
| Parameter | Value with Catalyst | Reference |
|---|---|---|
| High-Temperature Decomposition Peak | 317.6 °C | deepdyve.com |
| Heat Release | 1945 J/g | deepdyve.com |
Photocatalytic Applications (e.g., Light-Driven Hydrogen Evolution, Water Oxidation)
Cobalt(II) hydroxide (B78521) is a promising material in photocatalysis, particularly for solar-driven water splitting into hydrogen and oxygen. acs.org Its multidimensional structure and ability to be integrated with other materials make it an effective component in photocatalytic systems. nih.gov
Light-Driven Hydrogen Evolution
In photocatalytic systems for hydrogen evolution, a catalyst, a photosensitizer, and a sacrificial electron donor are typically employed. nih.gov Cobalt(II) hydroxide has been shown to be an active catalyst in this process. For example, a 3D cobalt dicyanamide (B8802431) coordination polymer was partially converted into a 2D layered cobalt hydroxide-oxyhydroxide structure during photocatalysis. nih.gov This in-situ-formed catalyst, in a system with a [Ru(bpy)₃]²⁺ photosensitizer and triethylamine (B128534) (TEA) as a sacrificial donor, exhibited a high hydrogen evolution rate of 28.3 mmol h⁻¹ g⁻¹. nih.govbohrium.com The catalyst remained robust for at least 12 hours under visible light irradiation (λ > 420 nm). nih.gov Modifying other materials, such as TiO₂ nanosheets, with Co(OH)₂ can create visible-light-responsive photocatalysts for hydrogen production. acs.org Doping Co(OH)₂ with elements like Ruthenium and Selenium has also been shown to enhance its performance in the hydrogen evolution reaction (HER). mdpi.com
Water Oxidation
Table 3: Performance of Co(OH)₂-Based Photocatalysts
| Application | Catalyst System | Key Finding | Reference |
|---|---|---|---|
| Hydrogen Evolution | 2D-Layered Co(OH)₂-based catalyst derived from Co-dca | Hydrogen evolution rate of 28.3 mmol h⁻¹ g⁻¹ | nih.govbohrium.com |
| Water Oxidation | 7 wt% Flower-like Co(OH)₂ on g-C₃N₄ | 5 times better O₂ evolution rate than pristine g-C₃N₄ | acs.org |
| CO₂ Reduction (Water Oxidation half-reaction) | Co(OH)₂ nanoparticles on CdS nanowires | CO production rate of 8.11 μmol g⁻¹ h⁻¹, ~2 times higher than bare CdS | nih.gov |
Advanced Sensing Applications of Cobalt Ii Hydroxide
Electrochemical Sensing Mechanisms
Cobalt(II) hydroxide (B78521) is widely utilized in electrochemical sensors due to its excellent electrocatalytic activity. researchgate.net Transition metals like cobalt are effective in the non-enzymatic detection of various substances because of their ability to facilitate electron transfer. mdpi.com Materials based on cobalt and its derivatives, including cobalt(II) hydroxide, are noted for their high sensitivity, low detection limits, and strong catalytic activity. mdpi.com
The detection of toxic heavy metal ions in environmental matrices is a critical application of cobalt(II) hydroxide-based sensors. nih.gov A sensitive electrochemical sensor for mercury(II) ions has been developed by modifying a graphite (B72142) rod electrode with cobalt(II) hydroxide nanosheets. nih.gov The detection mechanism relies on an anodic stripping voltammetry (ASV) technique following a closed-circuit preconcentration step. nih.gov This method demonstrates high sensitivity and selectivity for Hg(II). nih.gov The sensor performs reliably in real water samples, showing satisfactory recovery values between 96.0% and 102.5%. nih.gov Notably, the sensor shows excellent reproducibility with a relative standard deviation (RSD) of 2.9% and is not significantly affected by other potentially interfering cations. nih.gov
Table 1: Performance of Co(OH)₂ Nanosheet Sensor for Hg(II) Detection
| Parameter | Value | Reference |
| Analytical Technique | Anodic Stripping Voltammetry (ASV) | nih.gov |
| Linear Range | 0.25–30 µg L⁻¹ | nih.gov |
| Limit of Detection (LOD) | 0.07 µg L⁻¹ | nih.gov |
| Reproducibility (RSD) | 2.9% | nih.gov |
| Recovery in Water Samples | 96.0–102.5% | nih.gov |
Cobalt(II) hydroxide is an effective electrocatalyst for the oxidation of hydrazine (B178648), making it a valuable material for sensitive hydrazine detection. researchgate.netscispace.com Sensors have been fabricated by electrodepositing three-dimensional, interconnected Co(OH)₂ nanosheets onto a titanium (Ti) mesh. scispace.comresearchgate.net These sensors operate in an alkaline aqueous solution (0.1 M NaOH) and detect hydrazine using cyclic voltammetry and amperometric techniques. scispace.comresearchgate.net The electrocatalytic mechanism for hydrazine oxidation on cobalt-based electrodes involves the Co(III)/Co(II) redox couple. mdpi.com The performance of these sensors is marked by high sensitivity, a wide linear detection range, and a low limit of detection. scispace.comresearchgate.net They also exhibit excellent selectivity, reproducibility, and stability, with a relative standard deviation of less than 3.5%, proving their potential for real sample analysis. scispace.com
Table 2: Comparison of Co(OH)₂-Based Electrochemical Sensors for Hydrazine
| Sensor Material | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Co(OH)₂ Nanosheets on Ti Mesh | 5 µM – 3.0 mM | 1.98 µM | 2793.9 µA mM⁻¹ cm⁻² | scispace.comresearchgate.net |
| Co(OH)₂ Nanoparticles on Graphene | 5 – 1700 µM | 0.165 µM | 1446.82 µA mM⁻¹ cm⁻² | researchgate.net |
Cobalt(II) hydroxide is a prominent material in the development of non-enzymatic glucose sensors, which offer advantages in stability and cost over traditional enzyme-based sensors. researchgate.netmdpi.com The sensing mechanism is based on the electrocatalytic oxidation of glucose. mdpi.com In an alkaline medium, Co(OH)₂ on the electrode surface is oxidized to cobalt oxyhydroxide (CoOOH). mdpi.com The CoOOH then acts as a strong oxidizing agent, reacting with glucose and converting it to gluconolactone. mdpi.com This process generates an electrical signal proportional to the glucose concentration. mdpi.com
To enhance conductivity and sensitivity, Co(OH)₂ is often combined with carbon nanomaterials. mdpi.comnih.gov For instance, a sensor using Co(OH)₂-functionalized carbon nanotubes (fCNTs) demonstrated improved electrochemical characteristics, including a larger active surface area and higher capacitance. mdpi.com This composite material provides good stability and reproducibility for glucose detection. mdpi.comnih.gov Similarly, amorphous cobalt-nickel hydroxide nanostructures have shown superior biosensing performance due to their high specific surface area and the abundant redox couples of Ni²⁺/Ni³⁺ and Co²⁺/Co³⁺/Co⁴⁺. nih.gov
Table 3: Performance of Co(OH)₂-Based Non-Enzymatic Glucose Sensors
| Sensor Material | Linear Range(s) | Limit of Detection (LOD) | Sensitivity | Reference |
| Co(OH)₂-fCNTs | 50–700 µmol L⁻¹ | 43.2 µmol L⁻¹ | - | mdpi.comnih.gov |
| Amorphous Co-Ni Hydroxide | 0.00025–1 mM & 1–5 mM | 0.127 µM | 1911.5 µA mM⁻¹ cm⁻² | nih.gov |
| Co-MOF | 10–1200 µmol L⁻¹ | 3.2 µmol L⁻¹ | - | rsc.org |
Colorimetric Sensing Approaches (e.g., Glyphosate (B1671968) Herbicide Detection)
Beyond electrochemistry, cobalt(II) hydroxide nanostructures serve as effective materials for colorimetric sensors. biointerfaceresearch.com These sensors offer a simple, portable, and rapid method for detecting analytes through visible color changes. biointerfaceresearch.com A notable application is the detection of glyphosate, a widely used herbicide. biointerfaceresearch.com
A nanosensor for determining glyphosate in aqueous solutions was developed using Co(OH)₂ nanostructures with a hexagonal nanoplate shape. biointerfaceresearch.com The detection principle is based on the fast and effective interaction between the Co(OH)₂ nanostructures and glyphosate, which is confirmed by UV-Visible spectroscopy. biointerfaceresearch.com This interaction results in a distinct color change of the solution to pink, which can be observed by the naked eye. biointerfaceresearch.com This allows for the rapid identification of the herbicide in samples such as the rinse water from tomatoes and sugarcane. biointerfaceresearch.com The nanostructured sensor provides a more intense colorimetric response compared to macrostructured Co(OH)₂, an advantage attributed to the high surface energy and reactivity of the nanomaterial. biointerfaceresearch.com
Table 4: Findings for Co(OH)₂-Based Colorimetric Glyphosate Sensor
| Parameter | Finding | Reference |
| Analyte | Glyphosate Herbicide | biointerfaceresearch.com |
| Sensing Principle | Colorimetric change to pink upon interaction | biointerfaceresearch.com |
| Detection Limit | 0.178 g L⁻¹ | biointerfaceresearch.com |
| Nanostructure Size | ~434.2 nm | biointerfaceresearch.com |
| Advantage | Fast, portable, visible to the naked eye | biointerfaceresearch.com |
Gas Sensing Applications (e.g., Carbon Dioxide)
Cobalt-based materials are investigated for gas sensing applications, including the detection of carbon dioxide (CO₂). researchgate.netresearchgate.net While many sensors use cobalt oxide (Co₃O₄), cobalt(II) hydroxide is a direct precursor to this material, as it thermally decomposes to Co₃O₄ in the air at temperatures above 300 °C. researchgate.netwikipedia.org
A CO₂ gas sensor using spinel-type Co₃O₄ as the sensing material operates at relatively low temperatures (150–200 °C). researchgate.net The sensing mechanism involves the chemical reaction between the metal oxide surface and CO₂ gas, which creates metal carbonate species. researchgate.netetri.re.kr This interaction alters the electrical properties of the sensing material, which is measured as the sensor response. The reactivity of cobalt hydroxide complexes with CO₂ to form carbonate complexes further supports the chemical basis for this sensing capability. nih.gov To improve sensor stability and performance, especially under humid conditions, the cobalt oxide material can be doped with other compounds like barium carbonate. researchgate.netetri.re.kr
Functionalization and Composite Materials with Cobalt Ii Hydroxide
Synthesis and Characterization of Hybrid Materials for Enhanced Performance (e.g., with Graphene, Carbon Nanotubes, NiCo₂O₄, Noble Metals)
The creation of hybrid materials by combining cobalt(II) hydroxide (B78521) with conductive substrates or other metal oxides is a key strategy to improve its electrochemical and catalytic performance. These composites leverage synergistic effects, where each component addresses the shortcomings of the other, leading to superior functionality.
Graphene and Carbon Nanotube Composites: Graphene and carbon nanotubes (CNTs) are frequently used to enhance the poor electrical conductivity of cobalt(II) hydroxide and prevent the agglomeration of its nanosheets. A facile soft chemical approach has been reported for fabricating graphene−Co(OH)₂ nanocomposites, resulting in a material with a remarkably high specific capacitance of 972.5 F·g⁻¹, a significant improvement over pure graphene (137.6 F·g⁻¹) and Co(OH)₂ (726.1 F·g⁻¹). acs.org Hydrothermal methods using graphite (B72142) oxide and cobalt nitrate (B79036) as precursors have also been employed to synthesize graphene-cobalt hydroxide catalysts. sciengine.comresearchgate.net These composites have demonstrated high efficiency, for instance, in the degradation of dyes like acid orange II within 10 minutes. sciengine.com
Similarly, hybridizing Co(OH)₂ nanosheets with CNT arrays anchored in wood carbon scaffolding creates a self-supporting electrode with an area-specific capacity as high as 4.17 mA h cm⁻². acs.org The CNTs provide fast electron-transfer pathways, and when wrapped by Co(OH)₂ nanosheets via electrochemical deposition, they exhibit excellent energy storage performance. acs.org In such composites, CNTs enhance conductivity while the porous structure of a polymer sponge support can improve electrolyte flow, leading to good reversibility and higher capacitance. researchgate.net
Nickel Cobaltite (NiCo₂O₄) Hybrids: Combining Co(OH)₂ with binary metal oxides like NiCo₂O₄ is another effective strategy. A Co(OH)₂@NiCo₂O₄ nanosheet composite, synthesized via a two-step hydrothermal method, demonstrates significantly improved electrochemical reactions due to a larger surface area and enhanced electrical kinetics. nih.gov This binder-free composite, with NiCo₂O₄ nanoparticles as the core and a Co(OH)₂ shell, forms an open inter-network that facilitates ion diffusion and provides abundant electro-active sites. nih.gov The resulting electrode achieves a high specific capacitance of 1308 F·g⁻¹ at a current density of 0.5 A·g⁻¹ and maintains 92.83% of its capacity after 6000 cycles. nih.govresearchgate.net The charge transfer resistance (Rct) for the composite is 0.096 Ω, which is considerably lower than that for pure NiCo₂O₄ (0.172 Ω) and Co(OH)₂ (0.181 Ω), signifying greater conductivity. nih.gov
Noble Metal Composites: The incorporation of noble metals, such as palladium (Pd), into cobalt-based catalysts can dramatically alter their catalytic properties. Inserting a trace amount of palladium (around 0.01 wt%) into cobalt catalysts has been shown to significantly enhance H₂ dissociation and desorption. nih.gov This is achieved by increasing the electron density of cobalt through the interaction between cobalt and palladium. nih.gov This modification promotes the reduction of cobalt oxide to cobalt metal, which is the active site for reactions like the reductive amination of polypropylene (B1209903) glycol, thereby improving catalytic performance. nih.gov
Table 1: Performance of Selected Co(OH)₂ Hybrid Materials
| Hybrid Material | Synthesis Method | Key Performance Metric | Source(s) |
|---|---|---|---|
| Graphene-Co(OH)₂ | Soft Chemical Approach | Specific Capacitance: 972.5 F·g⁻¹ | acs.org |
| Co(OH)₂/CNT/Wood Carbon | Electrochemical Deposition | Area Specific Capacity: 4.17 mA h cm⁻²; 97.8% retention after 11,000 cycles | acs.org |
| Co(OH)₂@NiCo₂O₄ | Hydrothermal Route | Specific Capacitance: 1308 F·g⁻¹ at 0.5 A·g⁻¹; 92.83% retention after 6000 cycles | nih.govresearchgate.net |
| Pd-doped Cobalt Catalyst | Impregnation/Reduction | Enhanced H₂ dissociation and desorption for reductive amination | nih.gov |
Doping Strategies for Modulating Electronic and Catalytic Properties
Doping Co(OH)₂ with heteroatoms is a powerful technique to tune its electronic structure, create defects, and introduce new active sites, thereby modulating its catalytic and electronic properties.
Cation and Anion Doping: Doping with transition metals like copper (Cu) can tune the morphology of Co(OH)₂ nanosheets and significantly boost their catalytic activity for the oxygen evolution reaction (OER). rsc.org Cu-doped Co(OH)₂ has achieved a current density of 10 mA cm⁻² at an overpotential of just 300 mV, with a low Tafel slope of 47 mV dec⁻¹, outperforming the state-of-the-art IrO₂ catalyst. rsc.org X-ray photoelectron spectroscopy analysis suggests that doping modulates the electronic structure, making the Co ions more positively charged than the usual 2+, which is favorable for OER performance. rsc.org Similarly, doping with iron (Fe) is a common strategy to increase OER activity, as Fe can form strong chemical bonds with oxygen. rsc.org
Co-doping with multiple elements can lead to further synergistic enhancements. For example, co-doping Co(OH)₂ with Ruthenium (Ru) and Selenium (Se) via a three-step electrodeposition and immersion process results in a stable sheet structure with excellent performance in the hydrogen evolution reaction (HER). mdpi.com The resulting Ru-Co(OH)₂-Se catalyst required an overpotential of only 109 mV to reach a current density of 10 mA/cm² in an alkaline electrolyte. mdpi.com Non-metallic doping can modulate the electronic structure and increase the reactivity of active sites, while noble metal doping introduces a higher electron density and forms hydrogen bonds with water molecules, increasing the reaction rate. mdpi.com Halogen doping has also been shown to introduce structural defects and oxygen vacancies, which improves the material's electrical conductivity. researchgate.net
Table 2: Effects of Doping on Cobalt Hydroxide Properties
| Dopant(s) | Synthesis Method | Effect | Performance Highlight | Source(s) |
|---|---|---|---|---|
| Copper (Cu) | Facile in-situ synthesis | Modulates electronic structure; tunes morphology | OER: 10 mA cm⁻² at 300 mV overpotential | rsc.org |
| Ruthenium (Ru) & Selenium (Se) | Electrodeposition & Immersion | Creates stable sheet structure; improves electrochemical activity | HER: 109 mV overpotential at 10 mA/cm² | mdpi.com |
| Palladium (Pd) | Impregnation/Reduction | Increases electron density of Co; enhances H₂ dissociation | Improved catalytic activity for reductive amination | nih.gov |
| Iron (Fe) | Cation-exchange | Increases active sites | Enhanced OER activity | rsc.org |
| Halogens | - | Introduces structural defects and oxygen vacancies | Improved electrical conductivity | researchgate.net |
Core-Shell Architectures (e.g., Co@Co(OH)₂, SiO₂@Co(OH)₂)
Designing core-shell nanostructures is a sophisticated method to protect a functional core, introduce new properties via the shell, and create a well-defined interface with unique characteristics.
Co@Co(OH)₂ Architectures: While not extensively detailed in the provided context, the concept of a metallic cobalt core with a cobalt hydroxide shell (Co@Co(OH)₂) is a logical extension of related structures. For instance, in pyrolyzed cobalt-based materials, a metallic cobalt core can be surrounded by a shell of oxidized cobalt, which forms due to surface oxidation. acs.org This structure protects the metallic core and provides a catalytically active oxide surface.
SiO₂@Co(OH)₂ Architectures: A common and well-studied example is the silica-core, cobalt-hydroxide-shell (SiO₂@Co(OH)₂) structure. These nanoparticles are typically synthesized by coating silica (B1680970) nanoparticles with Co(OH)₂ through a homogeneous precipitation method, often using the slow decomposition of urea (B33335) in a cobalt nitrate solution. mdpi.comnih.gov In this process, electropositive cobalt ions are first adsorbed onto the electronegative silica surface and then hydrolyze to form a Co(OH)₂ shell. mdpi.comnih.gov
Characterization shows that the resulting Co(OH)₂ shell is often amorphous with a nanoflower-like or nanoflake-like morphology and a thickness of approximately 60 nm. mdpi.comnih.gov These core-shell composites exhibit a very high BET (Brunauer-Emmett-Teller) surface area, measured at 221 m²/g, which contributes to their excellent performance as adsorbents for removing organic pollutants like Rhodamine B from water. mdpi.comnih.gov
Other Core-Shell Variants: The versatility of Co(OH)₂ as a shell material is further demonstrated in other composite particles. For example, luminescent quantum dots like Cadmium Telluride (CdTe) have been used as cores, coated with a Co(OH)₂ shell using a seed-mediated growth approach in an aqueous solution. rsc.orgrsc.org The resulting CdTe@Co(OH)₂ core-shell nanoparticles are water-soluble and combine the optical properties of the quantum dot core with the magnetic and electrochemical properties of the cobalt hydroxide shell, achieving a high photoluminescence quantum yield of 30%. rsc.org
Table 3: Characteristics of Co(OH)₂-Based Core-Shell Structures
| Core@Shell | Synthesis Method | Key Features | Application/Property | Source(s) |
|---|---|---|---|---|
| SiO₂@Co(OH)₂ | Homogeneous Precipitation | Amorphous Co(OH)₂ nanoflower shell (~60 nm thick); High surface area (221 m²/g) | Adsorption of Rhodamine B | mdpi.comnih.govnih.gov |
| CdTe@Co(OH)₂ | Seed-mediated Growth | Water-soluble; combines luminescence and magnetism | Multifunctional (magnetic-optical) materials | rsc.orgrsc.org |
| Co@Co-Oxide | Pyrolysis | Metallic cobalt core with an oxidized cobalt shell | Catalysis | acs.org |
Future Research Directions and Emerging Opportunities for Co Oh ₂
Rational Design Principles for Advanced Co(OH)₂-based Materials
The development of next-generation Co(OH)₂-based materials is moving beyond trial-and-error methods towards a more deliberate and predictive "rational design" approach. nih.gov This involves establishing clear structure-property relationships to tailor materials for specific functions. Future research is centered on several core principles:
Heteroatom Doping and Defect Engineering: Introducing other 3d transition metals (like iron, nickel, copper, or vanadium) into the Co(OH)₂ lattice has proven to be a powerful strategy for tuning its electronic structure and, consequently, its catalytic activity. acs.orgacs.org For instance, doping α-Co(OH)₂ with Fe²⁺ can lower the overpotential for the oxygen evolution reaction (OER). acs.org Future work will focus on systematically exploring a wider range of dopants to optimize performance for various applications, from water splitting to biomass oxidation. acs.orgmdpi.com Creating defects, such as anion or cation vacancies, is another key strategy to increase the number of active sites and enhance electrocatalytic performance. acs.org
Morphology and Crystallinity Control: The performance of Co(OH)₂ is highly dependent on its physical form. Researchers are designing unique nanostructures such as nanosheets, nanobelts, and nanotubes to maximize the electrochemically active surface area and expose more active sites. rsc.orgwikipedia.org For example, ultrathin α-Co(OH)₂ nanosheets show high electrocatalytic activity for the OER due to their large surface area and efficient charge transfer. rsc.org Future efforts will aim to precisely control the thickness, crystal facet exposure, and porous nature of these nanostructures to optimize reactant diffusion and charge transport. rsc.org
Hybrid Material Formulation: Combining Co(OH)₂ with other functional materials to create hybrid or composite structures is a promising avenue for developing multifunctional materials. acs.orgnih.gov Integrating Co(OH)₂ with conductive supports like graphene or carbon nanotubes can improve electrical conductivity, which is often a limiting factor. acs.orgresearchgate.net The design of layered double hydroxides (LDHs) containing cobalt allows for facile modulation of multimetallic surfaces for enhanced catalytic activity. acs.org Future design principles will focus on optimizing the interface between Co(OH)₂ and the secondary material to ensure synergistic effects.
The table below summarizes key design strategies and their impact on the properties of Co(OH)₂-based materials.
| Design Principle | Objective | Example Effect | Reference |
|---|---|---|---|
| Heteroatom Doping (e.g., Fe, V) | Tune electronic structure, enhance catalytic activity. | Fe²⁺ doping in α-Co(OH)₂ lowers OER overpotential to 290 mV at 10 mA cm⁻². | acs.org |
| Morphology Control (e.g., Nanosheets) | Increase active surface area, improve charge transfer. | Ultrathin α-Co(OH)₂ nanosheets show superior OER activity compared to bulk materials. | rsc.org |
| Hybridization (e.g., with Carbon) | Enhance electrical conductivity and stability. | Co(OH)₂ on conductive foams or graphene shows improved supercapacitor performance. | researchgate.netelectrochemsci.org |
| Crystallinity Tuning | Optimize stability and intrinsic activity. | Amorphous Co(OH)₂ films can exhibit lower Tafel slopes (e.g., 49 mV dec⁻¹) for OER. | rsc.org |
Application of In Situ and Operando Characterization Techniques for Reaction Monitoring
To truly understand and optimize how Co(OH)₂-based materials function, especially in catalytic applications, it is crucial to study them under actual operating conditions. In situ (in place) and operando (at work) characterization techniques are indispensable tools for this purpose, providing real-time insights into a material's dynamic structural and chemical evolution. annualreviews.orgresearchgate.netnih.gov
Future research will increasingly rely on a suite of these advanced techniques to build a comprehensive picture of reaction mechanisms: researchgate.net
X-ray Based Techniques: In situ X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) are powerful for tracking changes in the oxidation state, coordination environment, and crystalline phase of the cobalt centers during electrochemical reactions. researchgate.netnsf.gov For example, studies have confirmed that layered cobalt (oxy)hydroxide phases are often the thermodynamically stable and active species under OER conditions. researchgate.net
Vibrational Spectroscopy: Operando Raman and Fourier Transform Infrared (FTIR) spectroscopy can identify reaction intermediates and adsorbed species on the catalyst surface. researchgate.net This information is critical for elucidating reaction pathways and identifying rate-limiting steps.
Electron Microscopy: In situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) allow for the direct visualization of morphological and structural transformations of the Co(OH)₂ catalyst during operation. researchgate.net
Mass Spectrometry: Techniques like Differential Electrochemical Mass Spectrometry (DEMS) can detect and quantify volatile reaction products in real-time, directly correlating catalytic activity with specific products. researchgate.net
By combining insights from these techniques, researchers can build a complete puzzle, linking the macroscopic performance of a Co(OH)₂ catalyst to its atomic-level structure and the elementary steps of the reaction mechanism. researchgate.net
Advanced Computational Modeling for Predictive Material Design and Performance Optimization
Computational modeling has become an essential partner to experimental research, offering a way to predict material properties and screen potential candidates before their synthesis. mit.edueuropean-mrs.comfraunhofer.de The use of advanced computational methods is set to accelerate the discovery and optimization of Co(OH)₂-based materials.
Key future directions in this area include:
Density Functional Theory (DFT): DFT calculations will continue to be a cornerstone for investigating the electronic structure, adsorption energies of intermediates, and reaction pathways on different Co(OH)₂ surfaces and active sites. nih.govmedium.com For instance, DFT has been used to confirm the active sites in related cobalt-based catalysts for reactions like nitrogen fixation. nih.gov This predictive power helps explain experimental observations and guide the design of catalysts with enhanced activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of materials, including ion diffusion and structural changes in different environments, which is particularly relevant for applications in batteries and supercapacitors. fraunhofer.de
Machine Learning (ML) and Artificial Intelligence (AI): A significant emerging opportunity lies in using ML and AI to analyze vast datasets from both computational and experimental studies. nih.govmit.edu These tools can identify complex structure-performance relationships and accelerate the discovery of new material compositions and structures with desired properties, moving beyond the limitations of traditional, more targeted searches. european-mrs.com Quantum computing also holds the potential to dramatically speed up complex electronic structure calculations, enabling the simulation of larger and more complex systems. medium.com
| Computational Method | Primary Application for Co(OH)₂ | Example Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicting electronic properties, reaction mechanisms, and active sites. | Identifying the Co center as the active site in a catalyst; calculating adsorption energies. | nih.govnih.gov |
| Molecular Dynamics (MD) | Simulating dynamic processes, structural stability, and ion transport. | Understanding reaction dynamics and the influence of solvent molecules. | fraunhofer.de |
| Machine Learning (ML) / AI | Accelerating materials discovery by identifying patterns in large datasets. | Screening vast numbers of potential dopants and compositions for optimal performance. | nih.govmit.edu |
Scalable Synthesis Methods for Industrial Relevance
For Co(OH)₂-based materials to make a significant real-world impact, their production must be transitioned from small-scale laboratory batches to cost-effective, scalable industrial processes. Future research will focus heavily on developing synthesis methods that are not only precise in controlling the material's properties but also viable for large-scale manufacturing.
Emerging areas of focus include:
Continuous Flow Reactors: Moving from batch synthesis to continuous production methods, such as using co-current flow reactors, is a key goal for industrial relevance. A continuous process for preparing Co(OH)₂ with high bulk density has been developed, offering better control over reaction parameters like pH and temperature, leading to consistent product quality and higher throughput. google.com
Scalable Hydrothermal and Solvothermal Methods: While often used in labs, hydrothermal and solvothermal synthesis can be scaled up. Research into scalable solvothermal methods for producing nanostructured cobalt materials demonstrates a pathway for the large-scale production of high-surface-area catalysts. nih.gov
Electrochemical Deposition: This method is advantageous for directly fabricating Co(OH)₂ films onto conductive substrates, which is ideal for electrode manufacturing. researchgate.net Future work will aim to scale up the deposition area while maintaining film uniformity and performance, as demonstrated in the development of 100 cm² electrolyzers for related catalysts. acs.org
Simplified Chemical Routes: Developing synthesis routes that use cheaper precursors, milder reaction conditions (e.g., room temperature), and less complex procedures is crucial for reducing manufacturing costs. nih.govlbp.world For example, simple precipitation and sol-gel methods are being refined for better control and scalability. lbp.worldacs.org
Exploration of Novel Applications and Multifunctional Materials Based on Co(OH)₂
While Co(OH)₂ is well-established in batteries and as an OER catalyst, its unique properties open the door to a range of novel and multifunctional applications. rsc.orgacs.org Future research will explore these emerging frontiers.
Advanced Sensors: The redox activity of Co(OH)₂ makes it suitable for electrochemical sensing. Layered double hydroxides containing cobalt have been used in colorimetric assays for detecting hydrogen peroxide and glucose. researchgate.net Future work will focus on developing highly sensitive and selective sensors for environmental monitoring and medical diagnostics.
Biomedical Applications: Early research has shown that Co(OH)₂ nanosheets may have therapeutic potential, for instance, in inhibiting the growth of cancer cells. nih.gov This opens a new and exciting, though complex, avenue of research requiring extensive investigation into biocompatibility and efficacy.
Photocatalysis and Environmental Remediation: Co(OH)₂ can act as a co-catalyst to enhance the performance of other photocatalytic materials, such as graphitic carbon nitride (g-C₃N₄), for applications like solar water oxidation. acs.org There is potential to expand its use to CO₂ reduction and the degradation of pollutants. acs.org
Multifunctional Composites: The future lies in creating smart and multifunctional materials by integrating Co(OH)₂ into larger systems. acs.orgmdpi.com For example, a composite of Co(OH)₂ with a piezoelectric polymer like PVDF could lead to materials where mechanical stress influences electrochemical properties, opening possibilities for advanced sensors and energy harvesting devices. acs.org Combining Co(OH)₂ with magnetic nanoparticles could create materials that are both catalytically active and magnetically separable for easy recovery.
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for cobalt(II) hydroxide [Co(OH)₂], and how can phase purity be ensured?
- Methodological Answer : Cobalt(II) hydroxide is typically synthesized via precipitation by adding sodium hydroxide (NaOH) to cobalt chloride (CoCl₂) solutions under controlled pH (~8–10). To ensure phase purity, avoid oxidation by maintaining an inert atmosphere (e.g., nitrogen) and monitor reaction temperature (20–60°C). Post-synthesis, rinsing with deoxygenated water and drying under vacuum minimizes contamination. Characterization via X-ray diffraction (XRD) confirms the α-phase (hexagonal) or β-phase (layered double hydroxide) structure, while FTIR identifies hydroxyl and cobalt-oxygen bonding .
Q. Which spectroscopic techniques are most effective for characterizing cobalt hydroxide phases?
- Methodological Answer : XRD is critical for crystallographic identification, distinguishing α-Co(OH)₂ (peaks at 2θ = 19.2°, 32.5°) from β-Co(OH)₂ (2θ = 22.6°, 34.1°). FTIR spectroscopy detects O-H stretching (3600–3200 cm⁻¹) and Co-O vibrations (~520 cm⁻¹). Thermogravimetric analysis (TGA) quantifies thermal stability, showing dehydration steps at 150–250°C and decomposition to Co₃O₄ above 300°C. Scanning electron microscopy (SEM) reveals morphology differences: α-phase forms platelets, while β-phase exhibits aggregated nanoparticles .
Q. How can cobalt ions (Co²⁺) be selectively detected in aqueous media?
- Methodological Answer : Azo-azomethine chemosensors (e.g., H₂L1/H₂L2) enable selective Co²⁺ detection via colorimetric or fluorescence quenching. Prepare sensor solutions (10⁻⁴ M in ethanol-water) and titrate with Co²⁺ standards. UV-Vis spectra show absorbance shifts (e.g., 450 → 550 nm), while Job’s plot analysis confirms a 1:1 or 2:1 ligand-metal stoichiometry. Detection limits as low as 1.13 μM are achievable, validated via inductively coupled plasma mass spectrometry (ICP-MS) .
Advanced Research Questions
Q. How do reaction conditions (pH, temperature, precursor ratios) influence the structural properties of cobalt hydroxides?
- Methodological Answer : Adjusting pH (8–12) and temperature (25–80°C) during synthesis controls phase formation. For example, α-Co(OH)₂ dominates at pH 10–12 and 60°C, while β-Co(OH)₂ forms at lower pH (8–9) and room temperature. Excess hydroxide ions favor layered structures, whereas cobalt salt concentration affects crystallite size. Kinetic studies via in-situ XRD reveal phase transformation rates, and Rietveld refinement quantifies phase ratios .
Q. What advanced analytical strategies resolve contradictions in reported catalytic activities of cobalt hydroxides?
- Methodological Answer : Discrepancies in oxygen evolution reaction (OER) activity often arise from surface oxidation states or amorphous coatings. Use X-ray photoelectron spectroscopy (XPS) to quantify Co³⁺/Co²⁺ ratios and in-situ Raman spectroscopy to track intermediate species during electrolysis. Electrochemical impedance spectroscopy (EIS) correlates charge-transfer resistance with activity. Cross-validate using standardized testing protocols (e.g., rotating disk electrode at 1600 rpm in 1 M KOH) .
Q. How can cobalt trihydroxide [Co(OH)₃] be stabilized for biomimetic oxygen-carrying studies?
- Methodological Answer : Stabilize Co(OH)₃ in Schiff base complexes (e.g., Co(salen)) under anaerobic conditions. Synthesize via ligand coordination in ethanol, followed by oxygen exposure to form μ-peroxo bridges. Monitor oxygen uptake using manometry and confirm stoichiometry via iodometric titration. Magnetic susceptibility measurements verify paramagnetic Co³⁺ centers, while EXAFS probes local coordination geometry .
Q. What thermodynamic models explain the stability of cobalt oxides/hydroxides under varying environmental conditions?
- Methodological Answer : Use the Shomate equation to model heat capacity (Cp) and Gibbs free energy (ΔG) for Co(OH)₂ → Co₃O₄ transitions. NIST data (ΔfH°solid = -790.36 kJ/mol for CoF₃) inform oxide formation energetics. Phase diagrams constructed via CALPHAD methods predict stability regions under humidity and temperature gradients. Density functional theory (DFT) simulations validate surface hydration energies .
Methodological Notes
- Data Validation : Cross-reference XRD patterns with ICDD databases (PDF 74-1057 for α-Co(OH)₂; PDF 30-0443 for β-Co(OH)₂).
- Contradiction Management : Replicate experiments under controlled atmospheres to isolate oxidation artifacts.
- Safety Protocols : Handle cobalt compounds in fume hoods with PPE (gloves, respirators) due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
